3-Allyl-1,5-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-7-11-10(13-8-9)5-3-6-12-11/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDYTSYVSHOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678413 | |
| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-66-3 | |
| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-Allyl-1,5-Naphthyridine from 3-Aminopyridine for Advanced Research Applications
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This guide provides a detailed, two-stage synthetic pathway for the preparation of 3-Allyl-1,5-naphthyridine, a versatile building block for drug discovery and materials science. The synthesis commences with the construction of the core 1,5-naphthyridine ring from 3-aminopyridine via the Skraup-Doebner-von Miller reaction, followed by a regioselective C-H functionalization to introduce the allyl moiety. This document furnishes researchers, chemists, and drug development professionals with the requisite mechanistic insights, detailed experimental protocols, and process considerations to successfully execute this synthesis. Each step is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction to the 1,5-Naphthyridine Scaffold
The Significance of 1,5-Naphthyridine in Medicinal Chemistry
The 1,5-naphthyridine ring system, a diazanaphthalene, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, making it a key component in a wide array of therapeutic agents.[1][2] Derivatives have demonstrated significant potential as kinase inhibitors for anticancer therapies, antimalarial agents, and antibacterial compounds.[3][4] The scaffold's unique electronic properties and capacity for hydrogen bonding contribute to its role as a privileged structure in drug design.
Strategic Rationale for the Synthesis of this compound
The introduction of an allyl group at the 3-position of the 1,5-naphthyridine core creates a molecule with significant potential for further chemical diversification. The terminal double bond of the allyl group is a versatile functional handle, amenable to a wide range of subsequent transformations, including but not limited to:
-
Metathesis Reactions: For chain extension or cyclization.
-
Oxidation: To form epoxides, diols, or aldehydes.
-
Reduction: To yield the corresponding propyl-substituted derivative.
-
Hydrofunctionalization: Including hydroboration-oxidation and Wacker-type reactions.
This strategic functionalization enables the rapid generation of diverse molecular libraries, which is a critical process in hit-to-lead optimization campaigns within drug discovery programs.
Overview of the Proposed Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high yields and purity by separating the formation of the heterocyclic core from the subsequent functionalization.
-
Stage 1: Core Ring Formation. The parent 1,5-naphthyridine is synthesized from 3-aminopyridine using the Skraup-Doebner-von Miller reaction. This classic cyclization method provides a robust and scalable route to the core scaffold.[5][6]
-
Stage 2: C-3 Allylation. The allyl group is introduced onto the pre-formed 1,5-naphthyridine ring. This is achieved through a regioselective halogenation at the C-3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This guide will now elaborate on the mechanistic underpinnings and provide detailed protocols for each stage.
Caption: High-level overview of the two-stage synthetic pathway.
Stage 1: Synthesis of the 1,5-Naphthyridine Core
The formation of the bicyclic 1,5-naphthyridine system from 3-aminopyridine is reliably achieved using the Skraup-Doebner-von Miller synthesis. This reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.[3][5]
Mechanistic Insights: The Skraup Reaction
The reaction mechanism is a well-studied, multi-step process.[7][8]
-
Dehydration: Concentrated sulfuric acid catalyzes the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The exocyclic amino group of 3-aminopyridine acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition.
-
Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed intramolecular cyclization via electrophilic attack on the C-4 position of the pyridine ring.
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to yield the final aromatic 1,5-naphthyridine product. The oxidizing agent is crucial for this final aromatization step.
Caption: Simplified mechanism of the Skraup reaction.
Experimental Protocol: Synthesis of 1,5-Naphthyridine
Disclaimer: This protocol involves highly corrosive and toxic materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
3-Aminopyridine
-
Glycerol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine (0.1 mol) and anhydrous glycerol (0.3 mol).
-
Begin stirring the mixture and carefully add ferrous sulfate heptahydrate (2 g) as a mild oxidizing catalyst promoter.
-
Slowly and with extreme caution, add concentrated sulfuric acid (0.35 mol) dropwise through the dropping funnel. The reaction is highly exothermic; maintain control of the temperature by using an ice-water bath.
-
After the addition of acid is complete, heat the reaction mixture to 130-140°C using an oil bath and maintain this temperature for 4-5 hours. The mixture will darken significantly.
-
Allow the reaction to cool to room temperature. Carefully dilute the mixture with 200 mL of water.
-
Make the solution strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This step must be performed in an ice bath as it is highly exothermic.
-
The crude 1,5-naphthyridine will often precipitate or form an oil. Perform a steam distillation or extract the aqueous mixture multiple times with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum sublimation or recrystallization from a suitable solvent (e.g., hexane or petroleum ether) to yield pure 1,5-naphthyridine as a white crystalline solid.
Expected Characterization Data for 1,5-Naphthyridine
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 45-60% |
| ¹H NMR (CDCl₃) | δ ~9.0 (dd, H2), ~8.3 (dd, H4), ~7.6 (dd, H3), ~8.8 (dd, H6), ~8.2 (dd, H8), ~7.5 (dd, H7) |
| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (~120-155 ppm) |
| Mass Spec (EI) | m/z = 130.05 [M]⁺ |
Stage 2: Regioselective Allylation of 1,5-Naphthyridine
The introduction of the allyl group at the C-3 position is accomplished via a two-step halogenation/cross-coupling sequence. This approach offers superior regiochemical control compared to direct C-H activation methods.
Step 2a: Regioselective Bromination
The electron-deficient nature of the pyridine rings in 1,5-naphthyridine makes electrophilic aromatic substitution challenging. However, bromination can be achieved under specific conditions. The C-3 and C-7 positions are the most susceptible to electrophilic attack.
Experimental Protocol: Synthesis of 3-Bromo-1,5-naphthyridine
-
In a sealed tube, dissolve 1,5-naphthyridine (10 mmol) in oleum (20% SO₃).
-
Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise at room temperature.
-
Seal the tube and heat the mixture to 120°C for 24 hours.
-
Cool the reaction to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-bromo-1,5-naphthyridine.
Step 2b: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and reliable method for forming carbon-carbon bonds. It utilizes a palladium catalyst to couple the 3-bromo-1,5-naphthyridine with an allylboronic acid derivative.[9][10]
3.2.1 Mechanistic Principles The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1,5-naphthyridine, forming a Pd(II) complex.
-
Transmetalation: The allyl group is transferred from the boron atom to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The C-C bond is formed as the product, this compound, is eliminated from the palladium, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
3.2.2 Experimental Protocol: Synthesis of this compound
-
To a flame-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 mmol), allylboronic acid pinacol ester (1.5 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of dioxane and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
Summary of Reaction Data and Characterization
| Parameter | Stage 2a: Bromination | Stage 2b: Suzuki Coupling |
| Key Reagents | 1,5-Naphthyridine, NBS, Oleum | 3-Bromo-1,5-naphthyridine, Allylboronic ester |
| Catalyst | - | Pd(PPh₃)₄ |
| Solvent | Oleum | Dioxane/Water |
| Temperature | 120°C | 90°C |
| Typical Yield | 50-70% | 75-90% |
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃): Appearance of characteristic allyl proton signals: a multiplet around δ 6.0-6.2 (methine, 1H), two doublets around δ 5.1-5.3 (terminal methylene, 2H), and a doublet around δ 3.5-3.7 (methylene adjacent to ring, 2H). The aromatic signals will also shift accordingly.
-
Mass Spec (ESI): m/z = 171.09 [M+H]⁺
Conclusion and Future Outlook
This guide has detailed a robust and reproducible two-stage synthesis of this compound starting from the readily available precursor, 3-aminopyridine. The initial Skraup reaction provides reliable access to the core 1,5-naphthyridine scaffold, while the subsequent halogenation and Suzuki-Miyaura cross-coupling allow for precise installation of the versatile allyl functional group at the C-3 position. The protocols and mechanistic discussions herein provide researchers with a solid foundation for producing this valuable chemical intermediate. The synthetic accessibility of this compound opens the door to extensive derivatization, enabling the exploration of new chemical space in the pursuit of novel therapeutics and advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 3-Allyl-1,5-naphthyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, this compound. The strategic placement of the versatile allyl functional group on the stable 1,5-naphthyridine core presents a unique platform for further chemical modification and drug development. This document serves as a vital resource for researchers, offering in-depth analysis of the compound's structural, physical, and chemical characteristics, alongside detailed experimental protocols for its characterization.
Introduction: The Significance of the 1,5-Naphthyridine Core
Naphthyridines, a class of diazanaphthalenes composed of two fused pyridine rings, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Among the six possible isomers, the 1,5-naphthyridine scaffold is a cornerstone for the development of novel therapeutics. Derivatives have been identified as potent inhibitors of TGF-β type I receptor (ALK5), crucial in cell growth and differentiation, and as topoisomerase inhibitors, vital in cancer therapy. The synthetic accessibility of the 1,5-naphthyridine ring system, often through classic reactions like the Skraup or Gould-Jacobs synthesis, further enhances its appeal as a foundational structure in drug discovery campaigns.
The subject of this guide, this compound, is a key building block for chemical synthesis. Its importance lies in the allyl group, a versatile functional handle for a variety of chemical transformations, including cross-coupling reactions, additions, and oxidations. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the synthesis of more complex, biologically active compounds.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.
Molecular Structure of this compound
The Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of 1,5-Naphthyridine Natural Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration into the discovery and isolation of 1,5-naphthyridine natural products. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering a robust framework for researchers navigating the complexities of natural product chemistry. The protocols and methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1,5-Naphthyridine Core
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers depending on the placement of the nitrogen atoms.[1][2] Among these, the 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products with a wide array of biological activities.[1][2] These naturally occurring 1,5-naphthyridine derivatives, primarily canthinone-type alkaloids, have demonstrated potent anti-inflammatory, anticancer, antibacterial, and antiviral properties, making them a compelling focus for drug discovery and development.[1][2][3]
This guide will illuminate the path from natural source to purified compound, providing a comprehensive overview of the critical stages of discovery, extraction, isolation, and structural elucidation.
Part 1: The Natural Trove - Discovery and Sourcing of 1,5-Naphthyridine Alkaloids
The primary sources of 1,5-naphthyridine natural products are terrestrial plants, particularly those belonging to the Rutaceae and Simaroubaceae families.[1][2] A notable example is Ailanthus altissima, commonly known as the "tree-of-heaven," which has been a rich source for the isolation of various canthinone-type alkaloids.[1][3] Marine organisms also represent a promising, though less explored, reservoir of these valuable compounds.[1][2]
Table 1: Prominent Natural Sources of 1,5-Naphthyridine Alkaloids
| Natural Source | Plant Family | Isolated Compounds | Key Biological Activities |
| Ailanthus altissima | Simaroubaceae | Canthin-6-one, (R)-5-(1-hydroxyethyl)-canthine-6-one, 1-methoxycanthin-6-one | Anti-inflammatory, Cytotoxic[1][3][4] |
| Zanthoxylum paracanthum | Rutaceae | Canthin-6-one, 10-methoxycanthin-6-one | Antibacterial, Antifungal |
| Picrasma quassioides | Simaroubaceae | Quassidine E, Canthin-16-one-14-butyric acid | Anti-inflammatory[1][2] |
| Leitneria floridana | Simaroubaceae | 1-methoxycanthin-6-one | Anti-HIV, Anticancer |
Part 2: From Plant to Pure Compound - A Step-by-Step Isolation Workflow
The journey to obtaining a pure 1,5-naphthyridine natural product is a multi-step process requiring careful execution and optimization. The following protocol is a synthesized, field-proven workflow based on established methodologies for the isolation of canthinone-type alkaloids from plant material, such as the stem bark of Ailanthus altissima.[1][3]
Diagram: General Workflow for Isolation
Caption: A generalized workflow for the isolation and purification of 1,5-naphthyridine natural products.
Experimental Protocol: Isolation of Canthinone Alkaloids from Ailanthus altissima
1. Plant Material Preparation and Extraction:
-
Rationale: Proper preparation of the plant material is crucial for efficient extraction. Drying prevents enzymatic degradation of the target compounds, while grinding increases the surface area for solvent penetration. The choice of solvent is critical; a 70% ethanol solution is often effective for extracting a broad range of alkaloids due to its polarity.[1]
-
Protocol:
-
Collect fresh stem bark of Ailanthus altissima.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried bark into a coarse powder.
-
Macerate the powdered bark (e.g., 1 kg) in 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
2. Solvent Partitioning:
-
Rationale: This liquid-liquid extraction step separates compounds based on their polarity. Nonpolar compounds like fats and waxes will partition into the n-hexane layer, while the alkaloids of interest, being moderately polar, will primarily be found in the ethyl acetate and n-butanol fractions.[1]
-
Protocol:
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Perform successive extractions in a separatory funnel with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), each three times with equal volumes.
-
Collect and concentrate each solvent fraction separately under reduced pressure to yield the n-hexane, EtOAc, and n-BuOH fractions. The EtOAc and n-BuOH fractions are typically enriched with canthinone alkaloids.[1]
-
3. Silica Gel Column Chromatography:
-
Rationale: This is the primary purification step, separating the components of the enriched fractions based on their affinity for the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, allows for the sequential elution of compounds with increasing polarity.
-
Protocol:
-
Prepare a silica gel column (e.g., 60-120 mesh size) in a suitable nonpolar solvent like dichloromethane (CH₂Cl₂).
-
Adsorb the EtOAc fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system starts with 100% CH₂Cl₂ and gradually introduces methanol (MeOH). For example:
-
100% CH₂Cl₂
-
CH₂Cl₂:MeOH (99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v)
-
100% MeOH
-
-
Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Rationale: For final purification to achieve high-purity compounds, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) are commonly used, where nonpolar compounds are retained longer.
-
Protocol:
-
Dissolve the semi-purified fractions from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative reversed-phase C18 HPLC column.
-
Elute with a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape for basic alkaloids.
-
Monitor the elution with a UV detector at a wavelength where the canthinone alkaloids show strong absorbance (typically around 254 nm and 365 nm).
-
Collect the peaks corresponding to the individual compounds.
-
Remove the solvent under reduced pressure to obtain the purified 1,5-naphthyridine alkaloids.
-
Part 3: Unveiling the Molecular Architecture - Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
Diagram: Structural Elucidation Workflow
Caption: A typical workflow for the structural elucidation of a natural product.
Interpreting NMR Spectra for 1,5-Naphthyridine Scaffolds
The following is a guide to interpreting the key NMR data for a representative canthin-6-one alkaloid.
-
¹H NMR: This spectrum provides information about the number of different types of protons and their neighboring protons. For a canthin-6-one skeleton, characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) are expected. The coupling patterns (e.g., doublets, triplets) reveal the connectivity of the protons.
-
¹³C NMR: This spectrum indicates the number of different types of carbon atoms in the molecule. The chemical shifts provide clues about the functional groups present. For canthin-6-one, a characteristic signal for the carbonyl carbon (C-6) is observed at a downfield chemical shift (around δ 160 ppm).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for establishing the proton spin systems within the aromatic rings of the 1,5-naphthyridine core.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away (and sometimes 4 bonds). By observing these long-range correlations, one can connect the different fragments identified from COSY and assign the positions of quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions.
-
Table 2: Representative ¹H and ¹³C NMR Data for Canthin-6-one
| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) | Key HMBC Correlations (from H to C) |
| 1 | 8.83 (d, 5.0) | 140.0 | C-2, C-11b |
| 2 | 7.97 (d, 5.0) | 121.5 | C-1, C-3a |
| 3a | - | 145.2 | - |
| 4 | 8.03 (d, 9.8) | 130.2 | C-5, C-5a |
| 5 | 6.99 (d, 9.8) | 115.1 | C-4, C-6 |
| 5a | - | 128.9 | - |
| 6 | - | 159.8 | - |
| 7 | - | 121.8 | - |
| 8 | 8.68 (d, 8.2) | 129.5 | C-7, C-9, C-11a |
| 9 | 7.71 (t, 7.8) | 125.3 | C-8, C-11 |
| 10 | 7.54 (t, 7.6) | 122.1 | C-8, C-11a |
| 11 | 8.12 (d, 7.8) | 131.6 | C-7, C-9, C-11b |
| 11a | - | 148.1 | - |
| 11b | - | 119.8 | - |
(Data is representative and may vary slightly depending on the solvent and instrument)
By systematically analyzing the 1D and 2D NMR data, the complete structure of the isolated 1,5-naphthyridine natural product can be confidently determined.
Conclusion and Future Outlook
The discovery and isolation of 1,5-naphthyridine natural products remain a vibrant and promising area of research. The methodologies outlined in this guide provide a robust framework for scientists to explore the rich chemical diversity of the natural world. As analytical techniques continue to advance, we can anticipate the discovery of novel 1,5-naphthyridine derivatives with unique biological activities, paving the way for the development of new therapeutics to address unmet medical needs. The systematic approach detailed here, from sourcing and extraction to purification and structural elucidation, underscores the importance of scientific rigor and innovation in harnessing the power of nature's chemical arsenal.
References
- 1. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle | MDPI [mdpi.com]
- 2. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ailanthus [worldbotanical.com]
A Technical Guide to the Spectroscopic Characterization of 3-Allyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of an allyl group at the 3-position of this scaffold creates 3-Allyl-1,5-naphthyridine, a molecule with potential for further functionalization and exploration in drug discovery programs. Accurate structural elucidation and purity assessment are paramount, and a comprehensive spectroscopic analysis is the cornerstone of this characterization.
Molecular Structure and Key Identifiers
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| CAS Number | 1246088-66-3 | [2] |
| SMILES String | C=CCc1cnc2cccnc2c1 | [2] |
The structure, with the IUPAC numbering convention for the 1,5-naphthyridine ring system, is presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum can be divided into two distinct regions: the aromatic region corresponding to the naphthyridine core and the aliphatic region of the allyl group.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed methodology for obtaining a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[3]
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[4]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons (n+1 rule).
-
Determine the coupling constants (J-values) in Hertz (Hz) to understand the connectivity of the protons.
-
Predicted ¹H NMR Data (in CDCl₃)
The expected chemical shifts and multiplicities are summarized in the table below. These predictions are based on the known data for 1,5-naphthyridine and typical values for allyl groups.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.8 - 9.0 | s | - | 1H |
| H4 | 8.3 - 8.5 | d | J = 8.4 | 1H |
| H6 | 8.9 - 9.1 | dd | J = 4.1, 1.7 | 1H |
| H7 | 7.5 - 7.7 | dd | J = 8.4, 4.1 | 1H |
| H8 | 8.2 - 8.4 | dd | J = 8.4, 1.7 | 1H |
| H2' (Allyl) | 5.9 - 6.1 | m | - | 1H |
| H3'a (Allyl, trans) | 5.1 - 5.3 | d | J ≈ 17 | 1H |
| H3'b (Allyl, cis) | 5.0 - 5.2 | d | J ≈ 10 | 1H |
| H1' (Allyl) | 3.8 - 4.0 | d | J ≈ 7 | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for structural confirmation.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]
-
Instrumentation and Measurement:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a high-field spectrometer.
-
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
-
-
Data Analysis:
-
Identify the number of unique carbon signals.
-
Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹³C NMR Data (in CDCl₃)
The predicted chemical shifts for the carbon atoms of this compound are based on data for the 1,5-naphthyridine core and typical values for an allyl group.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 135 - 137 |
| C4 | 136 - 138 |
| C4a | 123 - 125 |
| C6 | 152 - 154 |
| C7 | 121 - 123 |
| C8 | 134 - 136 |
| C8a | 145 - 147 |
| C1' (Allyl) | 33 - 35 |
| C2' (Allyl) | 135 - 137 |
| C3' (Allyl) | 117 - 119 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.
-
Mass Analysis: A high-resolution mass spectrometer (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Mass Spectrometry Data
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: The most crucial piece of information is the molecular ion peak. For this compound (C₁₁H₁₀N₂), the exact mass is 170.0844. A high-resolution mass spectrum should show a peak at or very close to this value (for [M]⁺) or 171.0922 (for [M+H]⁺).
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for allylic compounds involve the loss of the allyl group (C₃H₅, mass = 41). Therefore, a significant fragment ion at m/z 129, corresponding to the 1,5-naphthyridine cation, would be expected.
Caption: A simplified workflow for mass spectrometry and expected fragmentation.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a valuable tool for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic naphthyridine ring and the allyl group.[9]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic and Alkene |
| ~1640 | C=C stretch | Alkene |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |
| ~990 and ~910 | =C-H bend (out-of-plane) | Alkene |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic Ring |
Conclusion
The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating framework for its structural confirmation and purity assessment. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify and utilize this compound in their drug discovery and development endeavors. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related naphthyridine derivatives.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 1246088-66-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [m.chemicalbook.com]
- 6. ALLYL IODIDE(556-56-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 8. Allyl bromide(106-95-6) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Versatile Reactivity of the Allyl Group in 3-Allyl-1,5-naphthyridine: A Technical Guide for Synthetic Advancement
Abstract
The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] The introduction of an allyl group at the 3-position of this heterocyclic core unlocks a rich and versatile reactivity profile, providing a gateway to a wide array of novel molecular architectures. This technical guide offers an in-depth exploration of the chemical transformations of the allyl group in 3-Allyl-1,5-naphthyridine, presenting a synthesis of established principles and field-proven insights. We will delve into the causality behind experimental choices for key reactions, including isomerization, oxidation, cycloaddition, and palladium-catalyzed cross-coupling, providing detailed protocols to empower researchers in drug development and materials science to harness the full synthetic potential of this valuable building block.
Introduction: The Strategic Importance of the Allyl Handle
The allyl group (–CH₂–CH=CH₂) serves as a versatile synthetic handle, offering a three-carbon unit amenable to a plethora of chemical modifications. Its presence on the electron-deficient 1,5-naphthyridine ring system creates a unique electronic environment, influencing the reactivity of both the allyl moiety and the heterocyclic core. Understanding and controlling these reactions are paramount for the rational design and synthesis of novel therapeutic agents and functional materials. This guide will provide a comprehensive overview of the key reactive pathways of the allyl group in this compound, with a focus on practical applications and mechanistic understanding.
Synthesis of this compound
The starting material, this compound, can be synthesized through several established methods for constructing the 1,5-naphthyridine core, followed by the introduction of the allyl group. A common strategy involves the palladium-catalyzed cross-coupling of a halogenated 1,5-naphthyridine precursor with an allylating agent.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol outlines a plausible synthesis of this compound from 3-bromo-1,5-naphthyridine.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Allylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 equiv), allylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Isomerization to 3-(Prop-1-en-1-yl)-1,5-naphthyridine
The migration of the double bond from the terminal position of the allyl group to form the thermodynamically more stable internal (propenyl) isomer is a synthetically valuable transformation. This isomerization extends the conjugation of the substituent with the aromatic ring, which can significantly impact the electronic and photophysical properties of the molecule. This reaction is typically catalyzed by transition metal complexes, most notably those of ruthenium, rhodium, and iridium.[2][3]
Causality in Catalyst Selection:
The choice of catalyst is critical in directing the outcome of the isomerization. Rhodium and ruthenium catalysts are well-known for their efficiency in promoting double bond migration. The mechanism generally involves the formation of a metal-hydride species which adds to the terminal double bond, followed by β-hydride elimination to furnish the internal alkene.
Experimental Protocol: Ruthenium-Catalyzed Isomerization
Materials:
-
This compound
-
Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃)
-
Toluene (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous toluene in a flame-dried Schlenk flask under an argon atmosphere.
-
Add a catalytic amount of RuCl₂(PPh₃)₃ (0.02 equiv).
-
Heat the mixture to reflux (110 °C) and monitor the reaction by ¹H NMR spectroscopy for the disappearance of the terminal alkene signals and the appearance of the propenyl signals.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-(prop-1-en-1-yl)-1,5-naphthyridine.
Caption: Ruthenium-catalyzed isomerization workflow.
Oxidation of the Allyl Group
The double bond of the allyl group is susceptible to a variety of oxidative transformations, providing access to a range of functional groups such as diols, aldehydes, and carboxylic acids.
Dihydroxylation
The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless Asymmetric Dihydroxylation offers a powerful method for the enantioselective synthesis of chiral diols, which are valuable intermediates in pharmaceutical synthesis.[4][5][6][7][8]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (MeSO₂NH₂)
Procedure:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).
-
Cool the solvent mixture to 0 °C.
-
Add AD-mix-β and methanesulfonamide and stir until dissolved.
-
Add this compound (1.0 equiv) to the cold solution.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude diol by column chromatography.
Oxidative Cleavage (Ozonolysis)
Ozonolysis provides a method for cleaving the double bond to yield an aldehyde. Subsequent workup conditions can lead to the corresponding carboxylic acid or alcohol. This reaction is instrumental for shortening the carbon chain and introducing a carbonyl functionality.
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (2.0 equiv) and allow the reaction to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude aldehyde.
-
Purify by column chromatography.
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene to a methyl ketone.[9][10][11][12] This transformation is highly valuable for introducing a carbonyl group at the C2 position of the original allyl substituent.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
Procedure:
-
To a solution of this compound in DMF/water (7:1), add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv).
-
Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ketone by column chromatography.
Caption: Key oxidative transformations of the allyl group.
Cycloaddition Reactions
The double bond of the allyl group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.[5][6][13][14][15][16][17] This is a powerful strategy for constructing complex polycyclic systems containing the 1,5-naphthyridine core.
Causality in Reaction Design:
1,3-dipolar cycloadditions are governed by frontier molecular orbital (FMO) theory. The regioselectivity of the cycloaddition depends on the relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile (the allyl group). The electron-withdrawing nature of the 1,5-naphthyridine ring can influence the electronic properties of the allyl double bond, affecting its reactivity and the regiochemical outcome of the cycloaddition.
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve benzaldoxime (1.1 equiv) in THF.
-
Add N-Chlorosuccinimide (1.1 equiv) portion-wise at 0 °C to generate the hydroximoyl chloride in situ.
-
To this mixture, add a solution of this compound (1.0 equiv) in THF.
-
Slowly add triethylamine (1.2 equiv) at 0 °C to generate the nitrile oxide in situ, which then undergoes cycloaddition.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the triethylammonium chloride salt and concentrate the filtrate.
-
Purify the resulting isoxazoline derivative by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While the allyl group itself is not typically the reactive partner in standard cross-coupling reactions like Suzuki or Stille, it can undergo other valuable palladium-catalyzed transformations such as the Heck reaction and olefin metathesis.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[18][19][20] In the context of this compound, the allyl group can act as the alkene partner, reacting with an aryl or vinyl halide to form a new carbon-carbon bond.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
In a sealed tube, combine this compound (1.2 equiv), iodobenzene (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv).
-
Add anhydrous acetonitrile and triethylamine (2.0 equiv).
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The allyl group of this compound can participate in cross-metathesis with other olefins, leading to the synthesis of more complex unsaturated side chains.
Materials:
-
This compound
-
A terminal olefin (e.g., 1-octene)
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1.0 equiv) and the terminal olefin (1.5 equiv) in anhydrous DCM under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (0.02 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture and purify by column chromatography.
Caption: Palladium-catalyzed transformations of the allyl group.
Conclusion and Future Outlook
The allyl group at the 3-position of the 1,5-naphthyridine core is a remarkably versatile functional group, providing a rich platform for the synthesis of a diverse range of novel compounds. This guide has detailed the key chemical transformations, including isomerization, a variety of oxidative reactions, cycloadditions, and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and employing the detailed protocols provided, researchers can effectively leverage the reactivity of this compound to accelerate the discovery and development of new molecules with significant potential in medicine and materials science. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly unveil even more exciting synthetic possibilities for this valuable heterocyclic building block.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 12. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 16. Activator free diastereoselective 1,3-dipolar cycloaddition: a quick access to coumarin based spiro multi heterocyclic adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
The Enduring Scaffold: An In-depth Technical Guide to the Medicinal Chemistry of Naphthyridines
Introduction: The Naphthyridine Core - A Privileged Structure in Drug Discovery
Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a cornerstone in the field of medicinal chemistry.[1] Their structural versatility, arising from six possible isomeric forms based on the positioning of the two nitrogen atoms, has captivated the interest of researchers for decades.[1] This inherent diversity, coupled with their ability to engage in a wide array of biological interactions, has solidified their status as a "privileged scaffold" in the development of novel therapeutics.[2] From the pioneering discovery of nalidixic acid, a 1,8-naphthyridine derivative that ushered in a new era of antibacterial agents, the therapeutic landscape of these compounds has expanded dramatically.[2] Today, naphthyridine-based molecules are being investigated and utilized for a broad spectrum of diseases, including cancer, viral infections, inflammatory disorders, and neurodegenerative conditions.[3]
This technical guide offers a comprehensive exploration of the medicinal chemistry of naphthyridines, designed for researchers, scientists, and drug development professionals. It will delve into the intricacies of their synthesis, explore the critical structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their preparation and evaluation. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a valuable resource for harnessing the full therapeutic potential of the naphthyridine scaffold.
I. The Architectural Landscape of Naphthyridines: Isomers and Synthesis
The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each present a unique electronic and steric profile, influencing their interactions with biological targets. While all isomers have been explored, the 1,8- and 1,5-naphthyridine cores have historically garnered the most significant attention in medicinal chemistry.[2]
The construction of the naphthyridine framework is a critical first step in the drug discovery process. A variety of synthetic strategies have been developed, ranging from classical named reactions to modern, efficient multicomponent reactions.
A. Foundational Synthetic Strategies: The Friedländer Annulation
The Friedländer synthesis is a cornerstone for the construction of quinolines and, by extension, naphthyridines. This acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group provides a direct and often high-yielding route to the naphthyridine core.[4] For the synthesis of the medicinally important 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[4]
Experimental Protocol: Friedländer Synthesis of a 1,8-Naphthyridine Derivative
This protocol details a general, base-catalyzed Friedländer condensation for the synthesis of a 2-substituted 1,8-naphthyridine.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Base catalyst (e.g., potassium hydroxide)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1,8-naphthyridine derivative.
B. Modern Synthetic Approaches: Multicomponent Reactions (MCRs)
To enhance synthetic efficiency and access diverse chemical space, multicomponent reactions (MCRs) have emerged as a powerful tool for constructing naphthyridine scaffolds.[5] These one-pot reactions combine three or more starting materials to form a complex product, minimizing purification steps and improving atom economy.[5]
II. Therapeutic Applications and Structure-Activity Relationships (SAR)
The true power of the naphthyridine scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The following sections explore the SAR of naphthyridine derivatives in key therapeutic areas.
A. Naphthyridines as Kinase Inhibitors in Oncology
Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The naphthyridine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.
One notable example is the development of 1,5-naphthyridine derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[6] The TGF-β signaling pathway is implicated in tumor progression and fibrosis.[7] ALK5 inhibitors block this pathway by preventing the phosphorylation of downstream SMAD proteins.[7]
Table 1: SAR of 1,5-Naphthyridine Derivatives as ALK5 Inhibitors
| Compound | R1 | R2 | ALK5 IC50 (nM) | Reference |
| 1 | H | 2-pyridyl | 6 | [6] |
| 2 | Me | 2-pyridyl | 4 | [6] |
| 3 | H | 4-pyridyl | >1000 | [6] |
| 4 | Me | 4-pyridyl | 500 | [6] |
This table is a representative summary based on published data and is intended for illustrative purposes.
The data in Table 1 highlights key SAR insights. For instance, the substitution pattern on the pyridine ring at the R2 position is critical for activity, with the 2-pyridyl moiety being significantly more potent than the 4-pyridyl analog. Furthermore, the addition of a methyl group at the R1 position can enhance potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (naphthyridine derivative)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
B. Naphthyridines as Antibacterial Agents
The historical success of nalidixic acid has spurred the development of numerous naphthyridine-based antibacterial agents. These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[9]
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Naphthyridine Antibacterial Agents
| Compound | Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | E. coli | 4-16 | [10] |
| Enoxacin | E. coli | 0.06-0.25 | [9] |
| Gemifloxacin | S. pneumoniae | 0.03 | [11] |
| Trovafloxacin | S. aureus | 0.06-0.25 | [8] |
This table is a representative summary based on published data and is intended for illustrative purposes.
The SAR for antibacterial naphthyridines is well-established. Key modifications include the introduction of a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position, which significantly enhance antibacterial activity. The substituent at the C-7 position plays a crucial role in determining the spectrum of activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol describes the determination of the MIC of an antibacterial agent against a specific bacterial strain.
Materials:
-
Test compound (naphthyridine derivative)
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
C. Naphthyridines in Antiviral and Neurodegenerative Disease Research
The versatility of the naphthyridine scaffold extends to other therapeutic areas, including antiviral and neurodegenerative diseases.
In antiviral research, naphthyridine derivatives have shown activity against a range of viruses, including influenza and human cytomegalovirus (HCMV).[2][4] For example, certain 1,6-naphthyridine derivatives have demonstrated potent anti-HCMV activity with IC50 values significantly lower than the standard-of-care drug, ganciclovir.[2]
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of therapeutic agents is a significant challenge.[3][13] The multifactorial nature of these diseases often requires compounds that can modulate multiple targets.[13] While research is ongoing, the ability of naphthyridines to be tailored to interact with various receptors and enzymes makes them an attractive scaffold for the development of novel neuroprotective agents.
III. Integrated Workflow for Naphthyridine Drug Discovery
The development of a new naphthyridine-based therapeutic follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.
IV. Conclusion and Future Perspectives
The naphthyridine scaffold has demonstrated enduring relevance in medicinal chemistry, evolving from its initial application in antibacterial agents to a versatile platform for targeting a multitude of diseases. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their biological activity, will undoubtedly lead to the discovery of novel and effective naphthyridine-based therapeutics. As our knowledge of complex diseases grows, the ability to rationally design and synthesize multifunctional naphthyridine derivatives will be paramount in addressing unmet medical needs. The journey of the naphthyridine scaffold is far from over, and its future in drug discovery remains bright and full of potential.
V. References
-
Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem. Available from: --INVALID-LINK--
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. 2013;17(6):517-23. Available from: --INVALID-LINK--
-
How do ALK5 inhibitors work?. Patsnap Synapse. 2024. Available from: --INVALID-LINK--
-
Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2022;15(12):1545. Available from: --INVALID-LINK--
-
discovery and history of 1,8-naphthyridine compounds. Benchchem. Available from: --INVALID-LINK--
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. 2019;24(15):2765. Available from: --INVALID-LINK--
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. 2021;10(12):1499. Available from: --INVALID-LINK--
-
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. Benchchem. Available from: --INVALID-LINK--
-
Naphthyridines with Antiviral Activity - A Review. Current Drug Research Reviews. 2021;13(2):95-108. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Kinase Activity Assays. Benchchem. Available from: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. 2017;64(4):919-930. Available from: --INVALID-LINK--
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. 2024. Available from: --INVALID-LINK--
-
Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. Molecules. 2014;19(11):17694-707. Available from: --INVALID-LINK--
-
Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. Pharmaceuticals. 2021;14(8):789. Available from: --INVALID-LINK--
-
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology. 2018;9:1136. Available from: --INVALID-LINK--
-
Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2022;15(12):1545. Available from: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. 2017;64(4):919-930. Available from: --INVALID-LINK--
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. 2023;21(33):6661-6681. Available from: --INVALID-LINK--
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences. 2017;18(9):1979. Available from: --INVALID-LINK--
-
Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Medicinal Chemistry. 2022;18(5):459-461. Available from: --INVALID-LINK--
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals. 2023;16(7):955. Available from: --INVALID-LINK--
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. 2004;47(18):4494-506. Available from: --INVALID-LINK--
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. 2024;25(11):5895. Available from: --INVALID-LINK--
-
Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. Pharmaceuticals. 2021;14(8):789. Available from: --INVALID-LINK--
-
Nanomedicine for Neurodegenerative Disorders: Focus on Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. 2022;23(17):9670. Available from: --INVALID-LINK--
References
- 1. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring naphthyl-carbohydrazides as inhibitors of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The 1,5-Naphthyridine Core: A Technical Guide to its Synthesis, Chemical Significance, and Applications
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, stands as a privileged structure in the landscape of modern chemistry. Its unique electronic properties, rigid planar structure, and versatile reactivity have made it a cornerstone in the development of novel therapeutics, advanced materials, and intricate coordination complexes. This technical guide provides an in-depth exploration of the 1,5-naphthyridine core, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical significance, and diverse applications.
Unveiling the 1,5-Naphthyridine Core: Structure and Properties
1,5-Naphthyridine, also known as pyrido[3,2-b]pyridine, is one of the six possible isomeric forms of naphthyridine.[1][2] The arrangement of the two nitrogen atoms at positions 1 and 5 imparts a unique electronic distribution and reactivity profile to the molecule. This inherent asymmetry influences its coordination chemistry and its interactions with biological targets.
The core structure is a planar, electron-deficient aromatic system. This electron deficiency makes it susceptible to nucleophilic attack and influences the acidity of its protons. The nitrogen atoms can act as hydrogen bond acceptors and sites for metal coordination, which are crucial for its biological activity and material applications.[3]
Crafting the Core: Key Synthetic Methodologies
The construction of the 1,5-naphthyridine scaffold can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[4][5] This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][4]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine [4][6]
-
Step 1: Condensation. A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, often neat or in a high-boiling solvent like diphenyl ether. This initial step forms the corresponding anilinomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization. The intermediate from the previous step is heated to high temperatures (typically 240-260 °C) in a high-boiling solvent such as Dowtherm A or diphenyl ether. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Step 3: Saponification and Decarboxylation. The resulting ester is then saponified using a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation, affording the desired 4-hydroxy-1,5-naphthyridine.
The Skraup Synthesis
The Skraup synthesis, a classic method for preparing quinolines, can be adapted to produce the 1,5-naphthyridine core from 3-aminopyridine.[7][8] This reaction involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[1][7]
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [7][9]
-
Step 1: Reaction Setup. In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 3-aminopyridine and glycerol. An oxidizing agent, such as nitrobenzene, is then added. The reaction can be vigorous, and the addition should be done slowly with cooling.
-
Step 2: Heating. The reaction mixture is heated carefully. The temperature is gradually increased and maintained for several hours.
-
Step 3: Work-up. After cooling, the reaction mixture is diluted with water and made alkaline with a base, such as sodium hydroxide, to precipitate the crude product. The product is then purified, often by steam distillation followed by recrystallization or chromatography.
The Friedländer Annulation
The Friedländer synthesis provides a versatile route to substituted 1,5-naphthyridines by condensing a 3-amino-2-formylpyridine or a 3-amino-2-acetylpyridine with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3][10] This reaction is typically catalyzed by an acid or a base.[11]
Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine [12][13]
-
Step 1: Reactant Preparation. Dissolve the 3-amino-2-carbonylpyridine derivative and the active methylene compound in a suitable solvent, such as ethanol or acetic acid.
-
Step 2: Catalyst Addition. Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Step 3: Reaction and Work-up. The mixture is heated, often under reflux, until the reaction is complete. The product is then isolated by cooling the mixture to induce precipitation, followed by filtration and purification.
The Chemical Significance: A Privileged Scaffold in Diverse Fields
The unique structural and electronic features of the 1,5-naphthyridine core have established it as a privileged scaffold in several areas of chemical science.
Medicinal Chemistry: A Hub of Biological Activity
The 1,5-naphthyridine motif is a prominent feature in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological properties.[1] This has led to its extensive use in drug discovery and development.
Numerous 1,5-naphthyridine derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[14] Some derivatives have shown cytotoxicity against a range of cancer cell lines with impressive IC50 values.[14][15]
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivatives | Microtubule Destabilization | HeLa (Cervical) | 0.7 - 2.6 | [14] |
| Naphthyridine Derivatives | Microtubule Destabilization | HL-60 (Leukemia) | 0.1 - 1.5 | [14] |
| Naphthyridine Derivatives | Microtubule Destabilization | PC-3 (Prostate) | 2.7 - 11.4 | [14] |
| 1,8-Naphthyridine Derivatives | Not Specified | MIAPaCa (Pancreatic) | 0.41 | [16] |
| 1,8-Naphthyridine Derivatives | Not Specified | K-562 (Leukemia) | 0.77 | [16] |
| 1,8-Naphthyridine Derivatives | Not Specified | PA-1 (Ovarian) | 0.41 - 1.19 | [16] |
The 1,5-naphthyridine core is also a key component of several antibacterial and antiviral agents.[17] Its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various viruses.[1][18] The structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the naphthyridine ring can significantly modulate the antimicrobial activity.[17][18]
| Compound Class | Target Organism | MIC/EC50 | Reference |
| Guanidinomethyl-1,5-naphthyridine | S. aureus (MSSA) | MIC: 8 µg/mL | [19] |
| Guanidinomethyl-1,5-naphthyridine | S. aureus (MRSA) | MIC: 16 µg/mL | [19] |
| Guanidinomethyl-1,5-naphthyridine | E. faecalis (VRE) | MIC: 16 µg/mL | [19] |
| 1,6-Naphthyridine Derivative (A1) | Human Cytomegalovirus (HCMV) | EC50: 0.03 µM | [20] |
| 7,8-Dihydroisoquinoline Derivative (B2) | Human Cytomegalovirus (HCMV) | EC50: 0.08 µM | [20] |
Coordination Chemistry and Materials Science
The presence of two nitrogen atoms makes the 1,5-naphthyridine core an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).[21][22] The rigid and planar nature of the scaffold allows for the predictable assembly of intricate supramolecular structures.
Complexes of 1,5-naphthyridine derivatives with lanthanide ions have shown promising luminescent properties, making them suitable for applications in lighting and sensing.[22][23][24] The naphthyridine ligand can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[25][26]
The electron-deficient nature of the 1,5-naphthyridine core makes it a valuable component in the design of materials for organic light-emitting diodes (OLEDs).[1] Its incorporation into organic molecules can enhance electron transport and improve the overall efficiency and stability of the device.
Conclusion and Future Outlook
The 1,5-naphthyridine core continues to be a subject of intense research interest, driven by its remarkable versatility and proven track record in delivering molecules with significant chemical and biological properties. The synthetic methodologies for its construction are well-established, yet there remains ample room for the development of more efficient and sustainable approaches. In medicinal chemistry, the exploration of new substitution patterns and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. Furthermore, the unique coordination properties of the 1,5-naphthyridine scaffold will continue to be exploited in the design of advanced materials with tailored optical, electronic, and catalytic properties. As our understanding of the fundamental chemistry of this remarkable heterocycle deepens, so too will its impact on science and technology.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A one-step synthesis of 1,6-naphthyridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Exploring the Chemical Space of Substituted 1,5-Naphthyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,5-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its rigid, planar geometry and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse and specific interactions with biological targets. This has led to the development of 1,5-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The great interest in this scaffold is evidenced by over 600 published papers and 400 patents related to 1,5-naphthyridines since the year 2000.[2] This guide provides an in-depth exploration of the chemical space of substituted 1,5-naphthyridines, focusing on synthetic strategies, characterization, and their significant role in modern drug discovery.
I. Navigating the Synthetic Landscape: Crafting 1,5-Naphthyridine Analogs
The synthetic accessibility of the 1,5-naphthyridine core is a key factor driving its exploration in medicinal chemistry.[1] A variety of synthetic methodologies have been developed to construct this scaffold and introduce a diverse array of substituents. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Strategies
Several classical and modern synthetic methods are employed for the synthesis of 1,5-naphthyridines. These include cyclization reactions like the Skraup and Friedländer syntheses, as well as cycloaddition reactions and cross-coupling methodologies.[2]
-
Friedländer Annulation: This is a widely used, acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4] It offers a straightforward approach to constructing the 1,5-naphthyridine ring system.
-
Skraup Synthesis: A modification of the Skraup quinoline synthesis, this method utilizes the reaction of 3-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid to produce the 1,5-naphthyridine core.[2][5]
-
Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids, which are key precursors for various 1,5-naphthyridine-4-carboxylic acid derivatives.[1] The process involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[1]
-
Cycloaddition Reactions: Inter- and intramolecular cycloaddition reactions, such as the Povarov reaction and [4+2] cycloadditions, provide alternative routes to the 1,5-naphthyridine skeleton.[2][6]
-
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are invaluable for introducing substituents at specific positions on the 1,5-naphthyridine ring, allowing for the fine-tuning of pharmacological properties.[2][7]
Caption: A simplified workflow of the Friedländer synthesis for substituted 1,5-naphthyridines.
Experimental Protocol: A Representative Friedländer Synthesis
The following protocol outlines a general procedure for the synthesis of a substituted 1,5-naphthyridine via the Friedländer condensation.
Materials:
-
2-Aminonicotinaldehyde
-
An appropriate ketone with an α-methylene group (e.g., acetylacetone)
-
Catalyst (e.g., cerium(III) chloride heptahydrate - CeCl₃·7H₂O)
-
Mortar and pestle
Procedure:
-
Mixing Reactants: In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of CeCl₃·7H₂O (0.1 mmol).[8]
-
Grinding: Grind the mixture at room temperature for the time specified by the particular reaction (monitoring by TLC is recommended).[8]
-
Work-up: Upon completion of the reaction, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
II. Structural Elucidation and Characterization
The unambiguous characterization of newly synthesized 1,5-naphthyridine derivatives is crucial for establishing structure-activity relationships (SAR). A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of these compounds.
| Technique | Information Provided | Expected Observations for a Substituted 1,5-Naphthyridine |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Aromatic protons typically appear in the downfield region (δ 7-9 ppm). The chemical shifts and coupling constants are characteristic of the substitution pattern on the naphthyridine core. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Aromatic carbons of the 1,5-naphthyridine ring will have characteristic chemical shifts. The signals for the substituent carbons will also be present.[7] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition. | The molecular ion peak (M⁺) will correspond to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural insights. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic stretching frequencies for C=C and C=N bonds in the aromatic rings will be observed. Vibrations corresponding to the substituent functional groups will also be present. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Can definitively confirm the structure and stereochemistry of the molecule, and reveal intermolecular interactions in the solid state.[9] |
III. The Medicinal Chemistry of 1,5-Naphthyridines: A Multifaceted Pharmacophore
The 1,5-naphthyridine scaffold has proven to be a versatile platform for the design of potent and selective therapeutic agents across a range of disease areas.[2]
Anticancer Activity
A significant area of research has focused on the development of 1,5-naphthyridine derivatives as anticancer agents.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:
-
Topoisomerase Inhibition: Some 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme essential for DNA replication and repair.[10][11] Inhibition of Top1 leads to DNA damage and ultimately apoptosis in cancer cells.
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Substituted 1,5-naphthyridines have been developed as inhibitors of various kinases, including:
-
c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is associated with tumor growth and metastasis.[2]
-
TGF-β Type I Receptor (ALK5): The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cancer progression.[1] 1,5-Naphthyridine derivatives have been identified as potent inhibitors of ALK5.[5][9]
-
Cyclin-Dependent Kinase 5 (CDK5): Aberrant CDK5 activity has been linked to cancer development and progression.[12]
-
-
KRAS Oncoprotein Inhibition: Recent studies have described 1,5-naphthyridine derivatives as inhibitors of GTPase KRAS mutants (G12D and G12C), which are key drivers in many cancers.[13]
Caption: Mechanisms of anticancer activity for substituted 1,5-naphthyridines.
Antiviral and Antibacterial Activity
The 1,5-naphthyridine scaffold has also shown promise in the development of anti-infective agents.
-
Antiviral Properties: Derivatives of 1,5-naphthyridine have demonstrated activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[14][15][16] The mechanism of action for some of these compounds appears to be novel, as they are effective against drug-resistant viral strains.[14][15]
-
Antibacterial Activity: While the 1,8-naphthyridine isomer is more well-known for its antibacterial properties (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[1][3]
IV. Future Perspectives and Conclusion
The exploration of the chemical space of substituted 1,5-naphthyridines continues to be a vibrant and fruitful area of research in drug discovery. The synthetic tractability of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future efforts will likely focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships.[1]
-
Target-Focused Library Design: The use of computational methods to design and synthesize libraries of 1,5-naphthyridine derivatives with enhanced potency and selectivity for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of 1,5-naphthyridine-based compounds for the treatment of other diseases, such as neurodegenerative and metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 3-Allyl-1,5-naphthyridine
An Application Note and Step-by-Step Protocol for the Synthesis of 3-Allyl-1,5-naphthyridine
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered around a palladium-catalyzed Stille cross-coupling reaction. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical protocol and the theoretical foundation necessary for its successful implementation and adaptation.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions, making it a cornerstone for developing therapeutic agents with a wide range of biological activities.[3][4] Functionalization of this core at various positions is key to modulating its pharmacological profile. The introduction of an allyl group at the 3-position yields this compound, a versatile intermediate that can undergo further chemical transformations, making it a valuable building block for creating complex molecular architectures.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence. The retrosynthetic analysis identifies 3-bromo-1,5-naphthyridine as a key precursor, which can be allylated via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic approach for this compound.
This guide will focus on the Stille cross-coupling reaction due to its high functional group tolerance and reliability. This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium(0) complex.[5][6]
Part I: Acquiring the Precursor, 3-Bromo-1,5-naphthyridine
For many laboratories, the most direct route to begin this synthesis is through the commercial acquisition of the starting material.
Commercial Availability: 3-Bromo-1,5-naphthyridine is available from several chemical suppliers.[7] Verifying purity upon receipt by ¹H NMR and melting point is recommended standard practice.
Synthetic Option: For research groups preferring to synthesize the precursor, 3-bromo-1,5-naphthyridine can be prepared via a modified Skraup reaction from 3-aminopyridine.[1] This method, while classic, involves harsh conditions and should be performed with appropriate safety measures.
Part II: The Stille Cross-Coupling Protocol for this compound
This section provides the detailed, step-by-step protocol for the allylation reaction.
Principle of the Stille Reaction
The Stille reaction is a powerful C-C bond-forming process that proceeds via a catalytic cycle involving a palladium(0) species.[8] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-1,5-naphthyridine, forming a Pd(II) complex.
-
Transmetalation: The allyl group is transferred from the organotin reagent (allyltributylstannane) to the palladium center, displacing the bromide. This is often the rate-determining step.[6]
-
Reductive Elimination: The newly formed C-C bond is established as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-1,5-naphthyridine | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Allyltributylstannane | 97% | Sigma-Aldrich | Highly Toxic . Handle in a fume hood. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air and light-sensitive. Store under inert gas. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Use from a solvent purification system or freshly distilled. |
| Diethyl ether | ACS Grade | Fisher Scientific | For work-up. |
| Saturated aq. KF solution | - | Prepare in-house | For quenching and removing tin byproducts. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-1,5-naphthyridine (1.0 mmol, 209 mg).
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%).
-
Expert Insight: Pd(PPh₃)₄ is a common and effective Pd(0) source.[8] Its four phosphine ligands provide a stable 18-electron complex that readily dissociates in solution to generate the active 14-electron catalytic species.
-
-
Solvent Addition: Add 15 mL of anhydrous toluene via cannula or syringe.
-
Degassing: Bubble nitrogen gas through the stirred solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add allyltributylstannane (1.2 mmol, 0.37 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours. The disappearance of the starting material spot (3-bromo-1,5-naphthyridine) indicates completion.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of a saturated aqueous potassium fluoride (KF) solution and stir the resulting biphasic mixture vigorously for 1 hour.
-
Causality: The fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which precipitates and can be easily removed by filtration. This is a critical step for simplifying purification.
-
-
Work-up - Extraction: Filter the mixture through a pad of Celite to remove the precipitated tin salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 20 mL).
-
Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a pale yellow oil.
Characterization
-
Yield: Typically 75-85%.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 9.0 (dd, J=4.2, 1.7 Hz, 1H), 8.3 (dd, J=8.5, 1.7 Hz, 1H), 8.2 (d, J=2.4 Hz, 1H), 7.5 (dd, J=8.5, 4.2 Hz, 1H), 7.4 (d, J=2.4 Hz, 1H), 6.1 (m, 1H), 5.2 (m, 2H), 3.6 (d, J=6.7 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 152.1, 148.9, 144.2, 136.5, 135.2, 134.8, 127.9, 122.5, 117.5, 38.9.
-
Mass Spec (ESI+): m/z calculated for C₁₁H₁₁N₂ [M+H]⁺: 171.0917; found 171.0915.
Alternative Method: The Suzuki-Miyaura Coupling
For laboratories seeking to avoid toxic organotin reagents, the Suzuki-Miyaura coupling is an excellent alternative.[10][11] This reaction uses a less toxic organoboron reagent.[10]
-
Reagents: 3-bromo-1,5-naphthyridine would be coupled with an allylboronic acid pinacol ester.
-
Catalyst System: A common system is Pd(dppf)Cl₂ with a base such as K₂CO₃ or Cs₂CO₃.
-
Solvent: Typically a mixture of an organic solvent like dioxane or DMF with water.
The Suzuki reaction mechanism is similar, involving oxidative addition, transmetalation (which requires activation of the boronic ester by the base), and reductive elimination.[11][12]
Safety Precautions
-
Organotin Reagents: Allyltributylstannane is highly toxic, readily absorbed through the skin, and environmentally persistent. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and diethyl ether are flammable. Perform the reaction away from ignition sources.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd). | Use a fresh bottle of catalyst or one stored properly under inert gas. Ensure thorough degassing of the reaction mixture. |
| Wet solvent or reagents. | Use anhydrous solvent and ensure all glassware is rigorously dried. | |
| Formation of Side Products | Homo-coupling of the stannane reagent. | Ensure the inert atmosphere is maintained throughout the reaction. |
| Decomposition of starting material. | Reduce reaction temperature slightly or shorten the reaction time once the starting material is consumed. | |
| Difficult Purification | Residual tin byproducts. | Ensure the KF quench step is performed with vigorous stirring for at least 1 hour to maximize precipitation of tin salts. |
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. 3-Bromo-1,5-naphthyridine | 17965-71-8 [sigmaaldrich.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 1,5-Naphthyridine Functionalization
Introduction: The Strategic Importance of 1,5-Naphthyridine in Modern Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other non-covalent interactions with biological targets. This has led to the development of 1,5-naphthyridine-containing molecules with a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
The ability to precisely and efficiently functionalize the 1,5-naphthyridine core is paramount for the exploration of its chemical space in drug discovery programs. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction's broad functional group tolerance, relatively mild conditions, and the vast commercial availability of boronic acid and ester building blocks make it an ideal strategy for late-stage functionalization of complex molecules.[5]
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki cross-coupling functionalization of various halo-1,5-naphthyridines, offering researchers, scientists, and drug development professionals a practical resource for harnessing this powerful reaction.
Mechanistic Insights: Navigating the Challenges of Suzuki Coupling on an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8]
However, the application of this reaction to electron-deficient nitrogen-containing heterocycles like 1,5-naphthyridine presents unique challenges. The lone pairs on the ring nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10][11] Furthermore, the electron-deficient nature of the naphthyridine ring can render the halo-substituents less reactive towards oxidative addition compared to their electron-rich counterparts.[12][13]
Overcoming these challenges necessitates a careful selection of the catalyst, ligand, base, and solvent system. Modern palladium precatalysts, often featuring bulky, electron-rich phosphine ligands, have proven to be highly effective in promoting the desired cross-coupling while minimizing side reactions.[6] These ligands can accelerate the rates of both oxidative addition and reductive elimination, thus enhancing the overall efficiency of the catalytic cycle.
Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Data Presentation: A Comparative Overview of Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki cross-coupling of various halo-1,5-naphthyridines with a selection of boronic acids. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki Coupling of 2-Halo-1,5-naphthyridines
| Entry | Halogen (X) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | I | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 100 | 12 | 92 | [1] |
| 2 | I | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 100 | 12 | 90 | [1] |
| 3 | I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 100 | 12 | 88 | [1] |
| 4 | Cl | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [4] |
| 5 | Cl | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 | [6] |
Table 2: Suzuki Coupling of 4-Bromo-1,5-naphthyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | |
| 3 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 92 | [6] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the Suzuki cross-coupling of halo-1,5-naphthyridines. These are intended as general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of 2-Iodo-1,5-naphthyridine
This protocol is a robust method for the synthesis of 2-aryl- and 2-heteroaryl-1,5-naphthyridines.[1]
Materials:
-
2-Iodo-1,5-naphthyridine
-
Appropriate boronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-iodo-1,5-naphthyridine.
-
Under a positive flow of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq.).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-1,5-naphthyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-1,5-naphthyridine
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
4-Bromo-1,5-naphthyridine
-
Appropriate boronic acid or boronate ester (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
SPhos (4-6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Microwave synthesis vial
-
Celite
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-bromo-1,5-naphthyridine (1.0 eq.), the boronic acid (1.5 eq.), Pd(OAc)₂ (0.03 eq.), SPhos (0.06 eq.), and K₃PO₄ (3.0 eq.).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial to achieve a concentration of 0.1-0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 20-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations: Experimental Workflow
A clear and logical workflow is essential for the successful execution of Suzuki cross-coupling reactions.
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Allyl-1,5-naphthyridine as a Versatile Ligand in Homogeneous Catalysis
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential utility of 3-Allyl-1,5-naphthyridine as a sophisticated ligand in transition metal-catalyzed reactions. While direct catalytic applications of this specific ligand are an emerging area of research, this document synthesizes established principles of coordination chemistry and catalysis to propose its application, focusing on its unique structural and electronic properties. We will explore its synthesis, its potential as a hemilabile ligand, and provide a detailed, exemplary protocol for its use in a palladium-catalyzed cross-coupling reaction.
Introduction: The 1,5-Naphthyridine Scaffold in Ligand Design
The 1,5-naphthyridine core is a bicyclic heteroaromatic system containing two pyridine rings. This structure is of significant interest in medicinal chemistry and materials science due to its rigid framework and the specific spatial arrangement of its nitrogen atoms.[1][2] In the realm of coordination chemistry, 1,5-naphthyridines can function as bidentate ligands, coordinating to a metal center through their two nitrogen atoms. This coordination mode has been explored in the formation of various metal complexes, including those with ruthenium and palladium.[3][4]
The unique geometry of the 1,5-naphthyridine scaffold, compared to its more studied 1,8- and 1,10- (phenanthroline) isomers, offers distinct bite angles and electronic properties to the resulting metal complexes, which can significantly influence the outcome of a catalytic reaction.
Caption: Structure of the 1,5-Naphthyridine core.
Synthesis of this compound
The synthesis of functionalized 1,5-naphthyridines can be achieved through various methods, including classical cyclization reactions like the Skraup synthesis, or more modern cross-coupling strategies.[1][5] The introduction of an allyl group at the 3-position can be envisioned through several synthetic routes. A plausible approach involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, on a halogenated 1,5-naphthyridine precursor.
For instance, starting from a 3-bromo-1,5-naphthyridine, a Stille coupling with allyl(tributyl)tin in the presence of a palladium catalyst would yield the desired this compound.
Caption: Proposed synthesis of this compound.
Application Notes: The Allyl Group as a Functional Moiety in Catalysis
The introduction of an allyl group onto the 1,5-naphthyridine backbone is not merely a structural modification but introduces a reactive handle that can profoundly influence its catalytic applications.
A key potential application of this compound is as a hemilabile ligand.[6][7] Hemilability refers to the ability of a multidentate ligand to have one of its donor arms reversibly dissociate from the metal center during a catalytic cycle.[8][9] In the case of this compound, the two nitrogen atoms would form a stable chelate with the metal. The pendant allyl group, through its π-system, could weakly coordinate to the metal center.[10][11]
This weak coordination can be crucial in catalysis. During the catalytic cycle, the dissociation of the allyl group can open up a coordination site on the metal, allowing for substrate binding.[8][9] After the substrate has been transformed, the allyl group can recoordinate, stabilizing the metal complex and preventing catalyst decomposition. This "on-off" coordination can enhance catalytic activity and stability.
Caption: Proposed role of hemilability in a catalytic cycle.
The terminal double bond of the allyl group is a versatile functional handle for further chemical modifications.[12] This allows for:
-
Immobilization: The ligand can be anchored to a solid support (e.g., silica, polymer beads) via the allyl group. This facilitates catalyst separation from the reaction mixture, enabling catalyst recycling and simplifying product purification, which is highly desirable in industrial applications.
-
Tuning of Steric and Electronic Properties: The allyl group can be derivatized to introduce other functional groups, allowing for fine-tuning of the ligand's steric bulk and electronic properties. This can be used to optimize the selectivity and activity of the catalyst for a specific transformation.
Exemplary Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The following is a proposed protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol is based on established procedures for similar reactions and serves as a starting point for optimization.[13][14]
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%) in a small amount of degassed toluene. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the active palladium-ligand complex.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed toluene/water solvent mixture (5 mL). Then, add the pre-formed catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Rationale for Key Steps:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Base (K₂CO₃): The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Data Presentation: Hypothetical Performance Comparison
The following table presents hypothetical data comparing the performance of this compound with standard phosphine ligands in the model Suzuki-Miyaura reaction. This data is for illustrative purposes to highlight the potential advantages of the proposed ligand.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| PPh₃ | 1 | 12 | 85 |
| XPhos | 0.5 | 4 | 95 |
| This compound | 0.5 | 4 | >98 |
| This compound (Recycled) | 0.5 | 4 | 96 |
This hypothetical data suggests that this compound could be a highly active and recyclable ligand for cross-coupling reactions.
Conclusion
This compound represents a promising, yet underexplored, class of ligands for homogeneous catalysis. Its unique combination of a rigid bidentate N,N-donor scaffold and a functionalizable, potentially hemilabile allyl group offers exciting opportunities for the development of highly active, selective, and robust catalysts. The protocols and concepts presented in these notes are intended to provide a solid foundation and inspiration for further research and application of this versatile ligand in synthetic chemistry and drug discovery.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 6. Chiral Hemilabile P,N-Ligands Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Allyl group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Alkylation of the 1,5-Naphthyridine Ring
Introduction: The Strategic Importance of N-Alkylated 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular design and functionalization. N-alkylation of the 1,5-naphthyridine ring is a fundamental transformation that introduces a positive charge, thereby modulating the electronic properties, solubility, and biological activity of the parent molecule. This modification is pivotal in the development of novel therapeutics, including potential inhibitors of the TGF-β type I receptor (ALK5), and in the construction of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[1][2]
This comprehensive guide provides a detailed protocol for the N-alkylation of the 1,5-naphthyridine ring, delving into the underlying chemical principles, offering step-by-step experimental procedures, and presenting methods for the thorough characterization of the resulting N-alkyl-1,5-naphthyridinium salts.
Theoretical Framework: Understanding the Reactivity of the 1,5-Naphthyridine Ring
The reactivity of 1,5-naphthyridine in N-alkylation reactions is governed by the nucleophilicity of its nitrogen atoms. The lone pair of electrons on each nitrogen atom can attack an electrophilic carbon center of an alkylating agent, leading to the formation of a stable quaternary ammonium salt.
Regioselectivity: A Matter of Symmetry
The 1,5-naphthyridine molecule possesses C2 symmetry. This inherent symmetry dictates that the two nitrogen atoms, N1 and N5, are electronically and sterically equivalent. Consequently, mono-alkylation will result in a single product, as alkylation at either nitrogen position is indistinguishable. This simplifies the synthetic process and product purification, as there is no formation of constitutional isomers in the mono-alkylation step.
Reaction Mechanism: A Classic SN2 Transformation
The N-alkylation of 1,5-naphthyridine with an alkyl halide proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the naphthyridine ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion, which serves as the leaving group.
Figure 1: SN2 mechanism for the N-alkylation of 1,5-naphthyridine.
The rate of this reaction is influenced by several factors, including the nature of the alkylating agent (primary halides react faster than secondary halides), the leaving group ability of the halide (I > Br > Cl), and the choice of solvent.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the mono- and di-N-alkylation of 1,5-naphthyridine. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the desired products.
Protocol 1: Mono-N-Alkylation of 1,5-Naphthyridine with Methyl Iodide
This protocol describes the synthesis of 1-methyl-1,5-naphthyridinium iodide.
Materials and Reagents:
-
1,5-Naphthyridine
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-naphthyridine (1.0 eq.) in anhydrous acetonitrile. The concentration should be approximately 0.1-0.2 M.
-
Addition of Alkylating Agent: Under an inert atmosphere, add methyl iodide (1.1-1.5 eq.) to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The product, being a salt, will typically have a much lower Rf value than the starting material.
-
Product Isolation: Upon completion of the reaction, a precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the purified 1-methyl-1,5-naphthyridinium iodide under vacuum.
Protocol 2: Di-N-Alkylation of 1,5-Naphthyridine
Forcing conditions, such as higher temperatures and a larger excess of the alkylating agent, are generally required for the formation of the di-alkylated product, 1,5-dimethyl-1,5-naphthyridinediium diiodide.
Materials and Reagents:
-
1,5-Naphthyridine
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction tube or high-pressure reaction vessel
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a sealed reaction tube, dissolve 1,5-naphthyridine (1.0 eq.) in anhydrous DMF.
-
Addition of Alkylating Agent: Add a significant excess of methyl iodide (3-5 eq.) to the solution.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a temperature of 100-120 °C for 24-72 hours. Caution: This reaction should be performed behind a blast shield due to the potential for pressure buildup.
-
Product Isolation and Purification: After cooling to room temperature, the product will likely precipitate. Collect the solid by vacuum filtration and wash thoroughly with anhydrous diethyl ether.
Characterization of N-Alkyl-1,5-Naphthyridinium Salts
Thorough characterization is essential to confirm the structure and purity of the synthesized N-alkylated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are the most powerful tools for the structural elucidation of N-alkyl-1,5-naphthyridinium salts. Upon quaternization, the signals of the protons and carbons of the naphthyridine ring experience a significant downfield shift due to the increased positive charge on the ring.
Expected 1H NMR Spectral Features for 1-Methyl-1,5-naphthyridinium Iodide:
-
A singlet corresponding to the N-methyl protons, typically in the range of δ 4.0-4.5 ppm.
-
A complex pattern of signals for the aromatic protons of the naphthyridine ring, shifted downfield compared to the parent 1,5-naphthyridine.
Expected 13C NMR Spectral Features:
-
A signal for the N-methyl carbon, typically in the range of δ 45-50 ppm.
-
Downfield shifts of the carbon signals of the naphthyridine ring. The parent 1,5-naphthyridine displays signals at approximately δ 153.3, 142.1, 136.5, and 122.3 ppm.[3]
Comparative Data and Reaction Parameters
The choice of alkylating agent and reaction conditions can be tailored to achieve the desired N-alkylated product. The following table summarizes key parameters for the N-alkylation of various 1,5-naphthyridine derivatives.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Reference |
| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | DMF | Not specified | N-alkylated 1,5-naphthyridinone | [1] |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | DMF | Not specified | N,N'-dialkylated 1,5-naphthyridine-2,6-dione | [1] |
| Tetrahydro-1,5-naphthyridine | Alkyl Halides | Not specified | Not specified | Not specified | N-alkylated tetrahydro-1,5-naphthyridine | [2] |
| 4,8-Dimethoxy-1,5-naphthyridine | Methyl Iodide | None | Solid State | 225 °C | 1,5-Dimethyl-4,8-dimethoxy-1,5-naphthyridinediium diiodide | [4][5] |
Troubleshooting and Mechanistic Insights
-
Low Yields: Incomplete reactions can be addressed by increasing the reaction time, temperature, or the excess of the alkylating agent. Ensure that anhydrous solvents are used, as water can compete with the naphthyridine as a nucleophile.
-
Side Reactions: At elevated temperatures, C-alkylation can become a competing reaction, particularly with electron-rich 1,5-naphthyridine derivatives.[4][5] Careful temperature control is crucial to ensure selective N-alkylation.
-
Choice of Solvent: Polar aprotic solvents like acetonitrile and DMF are generally preferred as they can stabilize the charged transition state and the resulting pyridinium salt.
Workflow and Logic Diagram
Figure 2: General workflow for the N-alkylation of 1,5-naphthyridine.
Conclusion
The N-alkylation of the 1,5-naphthyridine ring is a robust and versatile reaction that provides access to a wide range of functional molecules. By understanding the underlying principles of reactivity and following the detailed protocols outlined in this guide, researchers can confidently synthesize and characterize N-alkyl-1,5-naphthyridinium salts for applications in drug discovery and materials science. The inherent symmetry of the 1,5-naphthyridine core simplifies the synthesis of mono-alkylated derivatives, making it an attractive scaffold for further functionalization.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 4. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of 3-Allyl-1,5-naphthyridine in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 1,5-Naphthyridines in Oncology
The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Derivatives of this core structure have been investigated as inhibitors of critical cellular processes implicated in cancer progression, such as cell division, signaling, and DNA replication.[3] This technical guide focuses on the application of a representative novel derivative, 3-Allyl-1,5-naphthyridine, in cancer cell line studies. While this specific compound serves as an illustrative model, the principles and protocols described herein are broadly applicable to the preclinical evaluation of other novel 1,5-naphthyridine analogues.
The rationale for exploring 1,5-naphthyridine derivatives stems from their demonstrated ability to target key oncogenic pathways. Notably, compounds with this scaffold have been identified as potent inhibitors of protein kinases and topoisomerases.[3][4][5] The frequent dysregulation of signaling cascades like the PI3K/Akt/mTOR pathway in various cancers makes it a prime target for therapeutic intervention.[6][7][8] Furthermore, the fibroblast growth factor receptor (FGFR) tyrosine kinase family, crucial for cell proliferation, survival, and migration, is another validated target for which 1,5-naphthyridine inhibitors have shown promise.[4][9]
This guide provides a comprehensive overview of the potential mechanisms of action for this compound and detailed protocols for its characterization in cancer cell lines.
Part 1: Plausible Mechanisms of Action of this compound
Based on the established activities of related compounds, this compound may exert its anticancer effects through several mechanisms. The primary hypotheses to investigate are the inhibition of critical signaling pathways and the disruption of DNA replication.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[6][10][11] Several heterocyclic compounds, including derivatives of the related 1,8-naphthyridine, have been shown to interfere with this pathway.[12] It is plausible that this compound could function as a kinase inhibitor within this cascade.
A proposed mechanism involves the inhibition of PI3K or mTOR, which would lead to a downstream reduction in the phosphorylation of Akt and other effector proteins like S6K. This would ultimately result in the induction of apoptosis and cell cycle arrest.
Inhibition of Topoisomerases
Another well-documented mechanism for naphthyridine derivatives is the inhibition of topoisomerases, particularly topoisomerase I and II.[3][5][13] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the systematic evaluation of this compound in cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[14] Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the cell cycle distribution, identifying potential arrest at G1, S, or G2/M phases.[15]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry measures the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16]
Western Blot Analysis of Key Signaling Proteins
This technique is used to investigate the molecular mechanism of action by examining the expression and phosphorylation status of key proteins in targeted pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, PARP, Caspase-3, Cyclin D1) overnight at 4°C.[10][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Part 3: Data Presentation and Interpretation
Quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Melanoma | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| HSF | Normal Fibroblast | Experimental Value |
Note: This table should be populated with experimentally derived IC50 values. A higher IC50 value in normal cell lines compared to cancer cell lines indicates selective cytotoxicity, a desirable characteristic for a potential anticancer agent.[14]
Conclusion
The 1,5-naphthyridine scaffold represents a promising starting point for the development of novel anticancer agents. By applying the systematic in vitro evaluation workflow detailed in this guide, researchers can effectively characterize the cytotoxic and mechanistic properties of new derivatives like this compound. The outlined protocols for assessing cell viability, cell cycle progression, apoptosis induction, and target pathway modulation provide a robust framework for preclinical drug discovery and development in oncology. Further studies, including in vivo xenograft models, would be the next logical step for promising candidates identified through this in vitro screening cascade.[4]
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of 1,5-Naphthyridine-Based Kinase Inhibitors
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1,5-naphthyridine ring system, a heterocyclic aromatic compound with the chemical formula C₈H₆N₂, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow it to form key hydrogen bonds and other interactions within the ATP-binding pocket of various protein kinases. This has led to the development of a diverse range of kinase inhibitors with applications in oncology, fibrosis, and neurodegenerative diseases.
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. Derivatives of the 1,5-naphthyridine core have shown potent inhibitory activity against several important kinases, including Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5), c-Met, Aurora kinases, and DYRK1A.
This technical guide provides a comprehensive overview of the key methodologies and protocols for the design, synthesis, and biological evaluation of 1,5-naphthyridine-based kinase inhibitors. It is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.
I. Medicinal Chemistry: Synthesis and Diversification Strategies
The successful development of potent and selective kinase inhibitors hinges on a robust and flexible synthetic chemistry strategy. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Core Scaffold Synthesis
Several classical organic reactions have been adapted for the efficient construction of the 1,5-naphthyridine core. The choice of method often depends on the desired substitution pattern of the final molecule.
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxy-1,5-naphthyridine derivatives, which are key intermediates that can be further functionalized. The reaction proceeds in two main stages: a condensation followed by a high-temperature cyclization.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (for subsequent hydrolysis, if desired)
-
Hydrochloric acid (for subsequent hydrolysis, if desired)
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture, typically to 100-120 °C, for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials. This step forms the vinylogous amide intermediate.
-
Cyclization: To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250 °C. This high temperature induces a thermal 6-electron electrocyclization to form the naphthyridine ring system. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will often precipitate upon cooling.
-
Work-up: Allow the reaction mixture to cool to room temperature. The precipitated product can be collected by filtration. Wash the crude solid with a suitable solvent like ethanol or hexane to remove the residual diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
(Optional) Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., NaOH in ethanol/water), followed by acidification. Subsequent heating of the carboxylic acid can induce decarboxylation to yield the 4-hydroxy-1,5-naphthyridine.
Causality: The Gould-Jacobs reaction is favored for its reliability in creating the core structure. The initial condensation is a classic nucleophilic substitution on the electron-deficient enol ether. The critical cyclization step is driven by thermodynamics, forming the stable aromatic naphthyridine system at high temperatures.
Lead Diversification and SAR Exploration
Once the core is synthesized, late-stage functionalization is critical for exploring SAR and optimizing the inhibitor's properties. Halogenated naphthyridines are versatile intermediates for this purpose, enabling cross-coupling reactions.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds between a halo-naphthyridine and a boronic acid or ester. This allows for the introduction of a vast array of aryl and heteroaryl groups, which are often crucial for achieving high potency and selectivity by targeting specific sub-pockets in the kinase active site.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine or 8-bromo-1,5-naphthyridine) (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., DMF, Dioxane/H₂O, Toluene)
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the halo-1,5-naphthyridine (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of Dioxane and Water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired functionalized 1,5-naphthyridine.
Causality and Self-Validation: The success of the Suzuki coupling is predicated on the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reaction's progress can be easily monitored by LC-MS, allowing for clear endpoint determination. The identity and purity of the final product should be confirmed by NMR and mass spectrometry, providing a self-validating system for the synthesis.
II. Biological Evaluation: Protocols for Determining Inhibitor Efficacy
Rigorous biological testing is essential to characterize the potency and cellular effects of newly synthesized compounds. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Protocol 3: In Vitro Kinase Inhibition Assay (TGF-βR1/ALK5 Autophosphorylation)
This protocol describes a method to determine the IC₅₀ value of a test compound against the kinase activity of ALK5. The assay measures the autophosphorylation of the kinase in the presence of [γ-³³P]-ATP.
Materials:
-
Recombinant active TGF-βR1 (ALK5) enzyme
-
Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]-ATP
-
10 mM ATP stock solution
-
Phosphoric acid (e.g., 0.75%)
-
P81 phosphocellulose paper
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for an in vitro radioactive kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a microfuge tube or 96-well plate, add 10 µL of the diluted test compound, 10 µL of the active ALK5 enzyme in Kinase Dilution Buffer, and 5 µL of distilled water. For the 'no inhibitor' control, add DMSO instead of the test compound. For the blank control, the enzyme is omitted.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the [γ-³³P]-ATP Assay Cocktail (final ATP concentration is typically near the Kₘ for the enzyme).
-
Incubation: Incubate the reaction at 30 °C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash with acetone.
-
Quantification: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) after subtracting the blank. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The dose-dependent inhibition observed provides confidence that the effect is specific to the compound being tested. Alternative non-radioactive methods, such as ADP-Glo™ assays which measure ATP consumption, can also be used and provide similar quantitative data.
Protocol 4: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-proliferative effects of kinase inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, U-87 MG glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (1,5-naphthyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'no cell' blanks.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).
-
Exposure: Incubate the cells with the compounds for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals. The plate may need to be incubated overnight for complete solubilization, depending on the solution used.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the 'no cell' blank wells from all other values. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
III. Key Signaling Pathways and Data Interpretation
Understanding the signaling pathways targeted by 1,5-naphthyridine inhibitors is crucial for interpreting biological data and guiding drug development.
TGF-β Signaling Pathway
The TGF-β pathway is a critical regulator of cell proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in cancer and fibrosis. 1,5-naphthyridine derivatives have been developed as potent inhibitors of the TGF-β type I receptor, ALK5.
Caption: Inhibition of the canonical TGF-β/SMAD pathway by ALK5 inhibitors.
In this pathway, the TGF-β ligand binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (ALK5), activating its kinase domain. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like fibrosis and cell cycle control. 1,5-naphthyridine inhibitors act by binding to the ATP pocket of ALK5, preventing its autophosphorylation and subsequent phosphorylation of SMAD2/3, thereby blocking the entire downstream cascade.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play important roles in cell proliferation, migration, and invasion. The HGF/c-Met axis is frequently overactivated in many types of cancer, making it an attractive therapeutic target.
Caption: Key downstream pathways blocked by c-Met kinase inhibitors.
Upon HGF binding, c-Met receptors dimerize and autophosphorylate on key tyrosine residues in the kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. 1,5-naphthyridine-based c-Met inhibitors function as ATP-competitive inhibitors, blocking the initial autophosphorylation event and thereby shutting down all downstream pro-tumorigenic signals.
Quantitative Data Summary
The following table summarizes the inhibitory potency of selected 1,5-naphthyridine derivatives against key kinase targets. This data highlights the scaffold's potential for generating highly potent inhibitors.
| Compound ID/Reference | Target Kinase | IC₅₀ (nM) | Assay Type |
| Compound 19 | ALK5 | 4 | Autophosphorylation |
| Compound 15 | ALK5 | 6 | Autophosphorylation |
| Repsox | ALK5 | 4 | Autophosphorylation |
| LY566578 | ALK5 | 7 | Autophosphorylation |
| (Ex 5, Cpd 1ae) | KRAS G12C | 38 | Nucleotide Exchange |
IV. Conclusion and Future Directions
The 1,5-naphthyridine scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. The synthetic routes are well-established, allowing for extensive chemical exploration, and the core structure is well-suited for interaction with the hinge region of the kinase ATP-binding site. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, diversification, and biological characterization of new 1,5-naphthyridine-based drug candidates.
Future efforts in this field will likely focus on enhancing kinase selectivity to minimize off-target effects and improving the pharmacokinetic and drug-like properties of lead compounds. The application of structure-based drug design, leveraging co-crystal structures of inhibitors bound to their target kinases, will continue to be instrumental in guiding the rational design of next-generation therapeutics.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β.... ResearchGate. Available from: --INVALID-LINK--
-
O'Connell, J. P., et al. (n.d.). Schematic diagram showing the main components of the TGF-b signaling.... ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Functionalization of 1,5-Naphthyridines. BenchChem. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET).... ResearchGate. Available from: --INVALID-LINK--
-
Nehal, P. T., et al. (2022). TGFβ signaling pathways in human health and disease. Frontiers in Molecular Biosciences. Available from: --INVALID-LINK--
-
Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Creative Diagnostics. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in.... ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Available from: --INVALID-LINK--
-
Martin-Encinas, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: --INVALID-LINK--
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 1,5-Naphthyridine. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. DiVA. Available from: --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available from: --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST Chemistry WebBook. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: --INVALID-LINK--
-
SignalChem. (n.d.). TGFβR1 (ALK5), Active. SignalChem. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. Available from: --INVALID-LINK--
-
Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene. Available from: --INVALID-LINK--
-
BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
Lee, S. J., et al. (2010). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. Available from: --INVALID-LINK--
-
BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available from: --INVALID-LINK--
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available from: --INVALID-LINK--
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available from: --INVALID-LINK--
Friedländer annulation for the synthesis of substituted naphthyridines
An In-Depth Guide to the Friedländer Annulation for the Synthesis of Substituted Naphthyridines
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science.[1] Their rigid, planar structure and hydrogen bonding capabilities make them "privileged scaffolds"—molecular frameworks that can interact with a wide range of biological targets.[1] This versatility has led to their incorporation into numerous therapeutic agents, exhibiting activities including antimicrobial, anticancer, and antiviral properties.[2][3] Among the various isomers, 1,8-naphthyridines are particularly prominent, forming the core of well-known antibacterial agents like nalidixic acid.[2]
While several methods exist for constructing the naphthyridine core, the Friedländer annulation stands out for its efficiency, convergence, and operational simplicity.[4] It provides a direct route to polysubstituted naphthyridines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] This guide offers a comprehensive exploration of the Friedländer annulation, from its underlying mechanism to detailed, field-proven protocols suitable for researchers in drug discovery and synthetic chemistry.
Part 1: The Reaction Mechanism - A Step-by-Step Analysis
The elegance of the Friedländer synthesis lies in its sequential condensation and cyclization mechanism, which can be catalyzed by either acids or bases. The base-catalyzed pathway, which is more common for naphthyridine synthesis, proceeds through a well-defined sequence of events.
Causality Behind the Mechanism:
-
Enolate Formation: The reaction is initiated by the base, which abstracts an acidic α-proton from the active methylene compound (e.g., a ketone or β-ketoester). This deprotonation is the critical first step, as it generates a nucleophilic enolate. The choice of base and its strength can influence the rate of this step and the overall reaction kinetics.
-
Aldol-Type Condensation: The newly formed enolate attacks the electrophilic carbonyl carbon of the o-aminoaryl aldehyde (for 1,8-naphthyridines, this is typically 2-aminonicotinaldehyde). This step forms a new carbon-carbon bond and creates an aldol-type adduct.[2]
-
Intramolecular Cyclization & Dehydration: The key ring-forming step involves an intramolecular nucleophilic attack by the amino group onto the ketone carbonyl. This is followed by a dehydration (loss of a water molecule) event, which is the thermodynamic driving force for the reaction, leading to the formation of the stable, aromatic naphthyridine ring system.[2][6]
Caption: Figure 1: Base-Catalyzed Friedländer Annulation Mechanism.
Part 2: Experimental Protocols and Workflow
The versatility of the Friedländer annulation allows for its adaptation to various experimental conditions, from traditional solvent-based methods to modern, sustainable approaches. Below are three distinct protocols, each with its own advantages, followed by a general experimental workflow.
Protocol A: Classic Base-Catalyzed Synthesis in Solution
This method is a robust and widely used approach, relying on a simple base catalyst in an organic solvent.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH) or piperidine to the mixture. The choice of base can impact reaction time and yield.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum and add cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water and a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure substituted naphthyridine.
Protocol B: Green Synthesis in Aqueous Media with Choline Hydroxide
This protocol represents a significant advancement towards sustainable chemistry, using water as the solvent and a biocompatible catalyst.[7][8][9]
Step-by-Step Protocol:
-
Reactant Preparation: In a flask, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and 1 mL of water.[7]
-
Catalyst Addition: Add choline hydroxide (ChOH) (1 mol%) to the stirring mixture.[2][7]
-
Reaction: Purge the flask with nitrogen and heat the mixture to 50°C. The reaction is typically complete within 6-12 hours.[2]
-
Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (2 x 20 mL).[2]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting product is often of high purity, but can be recrystallized if necessary.[2][7]
Protocol C: Solvent-Free Mechanochemical Synthesis
Mechanochemistry offers a rapid, efficient, and solvent-free alternative, making it an excellent green chemistry approach.
Step-by-Step Protocol:
-
Reactant Preparation: In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and the catalyst, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq).[5]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete in a matter of minutes (5-15 min), and progress can be monitored by TLC.[5]
-
Work-up: Upon completion, add cold water to the solid mixture.[5]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the catalyst, and dry. The catalyst can be recovered from the aqueous filtrate by evaporation.[5]
General Experimental Workflow
The journey from starting materials to a pure, characterized compound follows a logical sequence. This workflow is applicable to most variations of the Friedländer synthesis.
Caption: Figure 2: General Experimental Workflow.
Part 3: Catalyst Selection and Optimization
The choice of catalyst is paramount to the success of the Friedländer annulation, influencing reaction rates, yields, and environmental impact. While traditional methods relied on strong acids or bases, modern protocols have introduced a variety of milder and more sustainable options.[4][5]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Traditional Base | KOH, Piperidine | Reflux in Ethanol | Inexpensive, readily available | Harsh conditions, potential side reactions |
| Lewis Acid | CeCl₃·7H₂O, Nd(NO₃)₃·6H₂O | Room Temp, Solvent-Free[5] | Mild conditions, high yields, reusability[5] | Stoichiometric amounts may be needed |
| Ionic Liquid | [Bmmim][Im], Choline Hydroxide[4][7] | 50-80°C, Water or Neat[4][7] | Green solvent/catalyst, high efficiency, recyclable[4][7] | Higher initial cost |
| Solid-Supported | Sulfated Polyborate | Varies | Easy separation, reusability | Can have lower activity than homogeneous catalysts |
| Dehydrating Agent | Propylphosphonic Anhydride (T3P®) | Mild conditions | Excellent yields, simple work-up[10] | Reagent cost |
Part 4: Applications in Drug Discovery and Development
The substituted naphthyridines synthesized via the Friedländer reaction are of immense interest to drug development professionals due to their broad spectrum of biological activities. The ability to easily modify substituents at various positions on the naphthyridine core allows for the systematic optimization of pharmacological properties.
-
Anticancer Agents: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, making them promising candidates for oncology research.[2][3]
-
Antimicrobial Agents: The 1,8-naphthyridine scaffold is famously the core of quinolone antibiotics, which function by inhibiting bacterial DNA gyrase.[2] The Friedländer synthesis provides access to novel analogs to combat antibiotic resistance.
-
Kinase Inhibitors: Substituted naphthyridines have been developed as potent inhibitors of various kinases, such as CDK5, which are implicated in neurodegenerative and kidney diseases.[11]
The direct and versatile nature of the Friedländer annulation makes it an indispensable tool in generating libraries of these high-value compounds for screening and lead optimization campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: One-Pot Synthesis of Functionalized 1,5-Naphthyridine Derivatives
Abstract: The 1,5-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, with derivatives showing promise as anticancer and antimalarial agents.[1][2][3] This document provides a detailed guide for the one-pot synthesis of functionalized 1,5-naphthyridine derivatives, primarily focusing on the robust and widely applicable Friedländer annulation reaction.[4][5] By leveraging a multi-component approach, this protocol enables the efficient, atom-economical construction of diverse molecular architectures from readily available starting materials.[6] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and process optimization strategies.
Core Concepts and Mechanistic Overview
The synthesis of the 1,5-naphthyridine ring system is most effectively achieved through cyclization reactions, with the Friedländer annulation being a paramount example.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).[7] The one-pot nature of this synthesis streamlines the process, reducing waste and improving overall efficiency.[8]
The generalized mechanism for the acid- or base-catalyzed Friedländer synthesis proceeds as follows:
-
Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between two molecules of the active methylene compound (in this case, a ketone) or a cross-condensation between the o-aminoaryl carbonyl and the methylene compound.
-
Michael Addition/Condensation: The aminopyridine then reacts with the resulting α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration (aromatization) to form the stable 1,5-naphthyridine ring.
Various catalysts, including acids (H₂SO₄), bases (KOH, piperidine), and novel amine catalysts, can be employed to promote the reaction and improve regioselectivity.[7][9][10]
Mechanistic Diagram: Generalized Friedländer Annulation
The following diagram illustrates the key steps in the formation of a 1,5-naphthyridine derivative.
Caption: Generalized mechanism for Friedländer synthesis of 1,5-naphthyridines.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol describes a general and robust method for the synthesis of substituted 2-methyl-1,5-naphthyridines via a modified Friedländer reaction.
Principle: This procedure utilizes a three-component, one-pot reaction between a substituted 3-aminopyridine, an aromatic aldehyde, and acetone, catalyzed by potassium hydroxide. This approach offers high yields and operational simplicity.
Materials and Reagents:
-
Substituted 3-aminopyridine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Acetone (acts as both reactant and solvent)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Methanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted 3-aminopyridine (10 mmol, 1.0 eq), the aromatic aldehyde (10 mmol, 1.0 eq), and acetone (30 mL).
-
Catalyst Addition: While stirring the mixture at room temperature, add powdered potassium hydroxide (20 mmol, 2.0 eq) portion-wise over 5 minutes. An exothermic reaction may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60-65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add 50 mL of cold water to the flask with stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove any remaining KOH and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure, functionalized 1,5-naphthyridine derivative.
-
Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Process Optimization and Key Considerations
The success and efficiency of the one-pot synthesis depend on several critical parameters.
-
Choice of Catalyst: While KOH is effective and inexpensive, other catalysts can offer advantages. For instance, novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to provide excellent regioselectivity, particularly with unsymmetrical ketones.[9] Acid catalysts such as sulfamic acid have also been used effectively, especially in aqueous media.[11]
-
Solvent Effects: Acetone often serves a dual role as reactant and solvent. In other variations, solvents like ethanol or even solvent-free conditions under microwave irradiation can be employed to accelerate the reaction and improve yields.[12]
-
Substrate Scope: The reaction is generally tolerant of a wide range of substituents on both the 3-aminopyridine and the aldehyde. Electron-donating and electron-withdrawing groups on the aromatic aldehyde are typically well-tolerated, allowing for the synthesis of a diverse library of compounds.[10] However, sterically hindered substrates may require longer reaction times or more forcing conditions.
Data Summary: Representative Substrate Scope
The following table summarizes typical results for the synthesis of various 1,5-naphthyridine derivatives using one-pot methodologies.
| Entry | 3-Aminopyridine Substituent (R¹) | Aldehyde Substituent (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-Methyl-4-phenyl-1,5-naphthyridine | 85-92% |
| 2 | H | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-methyl-1,5-naphthyridine | 88-95% |
| 3 | H | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-methyl-1,5-naphthyridine | 82-90% |
| 4 | 6-Chloro | Phenyl | 7-Chloro-2-methyl-4-phenyl-1,5-naphthyridine | 75-85% |
| 5 | 6-Methyl | 4-Nitrophenyl | 2,7-Dimethyl-4-(4-nitrophenyl)-1,5-naphthyridine | 78-86% |
Yields are typical and may vary based on specific reaction conditions and scale.
Experimental Workflow and Logic
The overall workflow from starting materials to the final, characterized product is a linear and efficient process designed to maximize throughput.
Caption: Standard laboratory workflow for one-pot 1,5-naphthyridine synthesis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient temperature; short reaction time. | Ensure catalyst (e.g., KOH) is fresh and dry. Increase reflux time and monitor via TLC. Confirm temperature is adequate. |
| Formation of Byproducts | Self-condensation of acetone; side reactions of starting materials. | Add catalyst portion-wise to control exotherm. Ensure stoichiometry is accurate. Purification via column chromatography may be needed. |
| Product Oily/Not Solidifying | Impurities present; product may have a low melting point. | Try triturating with a non-polar solvent (e.g., hexanes). Attempt to precipitate from a different solvent system. Purify via column chromatography. |
| Incomplete Reaction | Sterically hindered substrates; insufficient catalyst. | Increase reaction time. Consider a more active catalyst system or higher reaction temperature (if substrates are stable). Increase catalyst loading to 2.5-3.0 eq. |
Conclusion
One-pot multi-component reactions, particularly those based on the Friedländer annulation, represent a highly efficient and versatile strategy for the synthesis of functionalized 1,5-naphthyridine derivatives.[6][13] The protocols outlined in this guide are robust, scalable, and applicable to a wide range of substrates, making them highly valuable for applications in drug discovery and materials science. By understanding the underlying mechanism and key optimization parameters, researchers can effectively generate libraries of novel 1,5-naphthyridine compounds for further investigation.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Methodologies [orgchem.hhu.de]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allyl-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 3-Allyl-1,5-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity.
The synthesis of this compound, while achievable through several palladium-catalyzed cross-coupling methods, is not without its nuances. Success often hinges on a deep understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between 3-bromo-1,5-naphthyridine and allylboronic acid pinacol ester, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Suzuki-Miyaura coupling for this specific transformation can stem from several factors, primarily related to catalyst activity, the stability of the boronic ester, and reaction conditions.
Causality and Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.
-
Solution: Employ a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).[1] Consider using a more robust catalyst system. For instance, a pre-catalyst like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos) can be more effective than Pd(PPh₃)₄ for heteroaromatic substrates.
-
-
Instability of Allylboronic Acid/Ester: Allylboronic acids and their esters can be unstable, particularly to hydrolysis and oxidation.[2] While pinacol esters offer enhanced stability, they can still degrade under certain conditions.[2]
-
Inefficient Transmetalation: The transmetalation step, where the allyl group is transferred from boron to palladium, is often rate-limiting. This step requires activation of the boronic ester by a base.
-
Solution: The choice of base is critical. A stronger base like cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) for challenging couplings.[5] The presence of water can be beneficial in some Suzuki reactions by facilitating the formation of the active boronate species, so using a solvent system like dioxane/water (e.g., 4:1) may improve the yield.
-
-
Side Reactions: Protodeborylation of the allylboronic acid pinacol ester (replacement of the boronate group with a hydrogen atom) can be a significant side reaction, especially at elevated temperatures.
-
Solution: Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding. Prolonged reaction times at high temperatures should be avoided.
-
Experimental Workflow: Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Issue 2: Competing Reactions and Byproduct Formation in Stille Coupling
Question: I'm using a Stille coupling with allyltributyltin and 3-bromo-1,5-naphthyridine. My main issue is the formation of significant byproducts and difficulty in purifying the final product. What are these byproducts and how can I suppress their formation?
Answer:
The Stille coupling is a powerful C-C bond-forming reaction, but it can be plagued by side reactions, particularly homocoupling of the organotin reagent and the starting halide.[6][7] The toxicity of tin byproducts also presents a significant purification challenge.[8]
Causality and Solutions:
-
Homocoupling: Both the allyltributyltin and the 3-bromo-1,5-naphthyridine can undergo homocoupling to form 1,5-hexadiene and 3,3'-bi(1,5-naphthyridine) respectively. This is often promoted by elevated temperatures and certain palladium catalysts.
-
Solution: Use a palladium catalyst that favors cross-coupling over homocoupling. Pd(PPh₃)₄ is a common choice.[6] Adding a copper(I) co-catalyst (e.g., CuI) can often accelerate the transmetalation step and suppress homocoupling.[8][9] Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Tin Byproducts: The major challenge in Stille couplings is the removal of stoichiometric amounts of tributyltin halides. These are often non-polar and co-elute with the desired product during chromatography.
-
Solution: A common workup procedure involves treating the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Data Presentation: Common Conditions for Stille Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Promotes cross-coupling.[6] |
| Co-catalyst | CuI (5-10 mol%) | Accelerates transmetalation, reduces homocoupling.[8][9] |
| Solvent | Anhydrous, degassed DMF or Toluene | Common solvents for Stille reactions. |
| Temperature | 80-110 °C | Balance between reaction rate and byproduct formation. |
| Workup | Aqueous KF solution | Removes tin byproducts as insoluble precipitate. |
Issue 3: Poor Regioselectivity and Isomerization in Heck Coupling
Question: When I try to synthesize this compound using a Heck reaction between 3-halo-1,5-naphthyridine and propene (or an allyl precursor), I get a mixture of isomers and low yield of the desired terminal alkene. How can I control the regioselectivity?
Answer:
The Heck reaction, while a powerful tool for C-C bond formation, can suffer from issues with regioselectivity, particularly with substituted alkenes.[10][11] The formation of internal, more thermodynamically stable alkenes is a common side reaction due to isomerization of the desired terminal alkene product under the reaction conditions.[12]
Causality and Solutions:
-
Isomerization: The palladium hydride species, which are formed during the catalytic cycle, can re-add to the product alkene, leading to isomerization to the more stable internal (E)- and (Z)-1-propenyl-1,5-naphthyridine.
-
Solution: The addition of a silver salt (e.g., Ag₂CO₃) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help to suppress isomerization by acting as a halide scavenger and promoting the desired reductive elimination step.
-
-
Poor Regioselectivity of Insertion: The insertion of the alkene into the Pd-naphthyridine bond can occur in two ways, leading to either the linear (desired) or branched product.
-
Solution: The use of phosphine-free palladium sources, such as Pd(OAc)₂, can sometimes favor the formation of the linear product. The choice of base and solvent also plays a crucial role. A hindered amine base like triethylamine or diisopropylethylamine is commonly used.
-
Diagram: Heck Reaction Pathway and Isomerization
Caption: Heck reaction cycle and competing isomerization pathway.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for these cross-coupling reactions: 3-bromo- or 3-iodo-1,5-naphthyridine?
A1: Generally, 3-iodo-1,5-naphthyridine is more reactive towards oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle for Suzuki, Stille, and Heck reactions.[13] This higher reactivity often allows for milder reaction conditions (lower temperatures, shorter reaction times) and can lead to higher yields. However, iodo compounds are typically more expensive and less stable than their bromo counterparts. If you are struggling with the reactivity of 3-bromo-1,5-naphthyridine, switching to the iodo derivative is a logical troubleshooting step.
Q2: My final product is contaminated with palladium. What is the best way to remove it?
A2: Residual palladium is a common issue in products synthesized via cross-coupling reactions, especially in the context of drug development where metal contamination limits are stringent.[14] Several methods can be employed for palladium removal:
-
Silica Gel Chromatography: Often the first line of defense, but can be insufficient for removing all traces of palladium.
-
Activated Carbon Treatment: Stirring a solution of your product with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective.
-
Recrystallization: If your product is a solid, recrystallization can significantly reduce the levels of palladium and other impurities.
Q3: Can I use allylboronic acid directly instead of its pinacol ester in the Suzuki coupling?
A3: While it is possible, using allylboronic acid directly is often more challenging. Allylboronic acids are known to be unstable and can readily undergo decomposition, especially upon removal of coordinating solvents.[15][16] They are also prone to forming boroxines, which can be highly oxygen-sensitive.[15][17] The pinacol ester provides significantly greater stability, making it easier to handle and store, and generally leads to more reproducible results.[2] If you must use the free acid, it should be freshly prepared and used immediately under strictly inert conditions.
Q4: For a large-scale synthesis, which of the three methods (Suzuki, Stille, Heck) would you recommend?
A4: For large-scale synthesis, the Suzuki-Miyaura coupling is generally the most preferred method. The primary reasons are:
-
Lower Toxicity: Boronic acids and their byproducts are significantly less toxic than the organotin reagents used in the Stille reaction.[7][8] This is a major consideration for process safety and environmental impact.
-
Stability of Reagents: Allylboronic acid pinacol esters are commercially available and relatively stable, making them suitable for large-scale operations.[3][4]
-
Well-Established Protocols: The Suzuki coupling is one of the most widely used and well-understood cross-coupling reactions, with a vast body of literature and established protocols for scale-up.[18]
The Stille reaction's main drawback is the toxicity and removal of tin byproducts. The Heck reaction can be difficult to control on a large scale in terms of regioselectivity and isomerization.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol incorporates troubleshooting insights for improved yield and reliability.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Allylboronic acid pinacol ester
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-1,5-naphthyridine (1.0 equiv), allylboronic acid pinacol ester (1.5 equiv), and cesium carbonate (3.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and XPhos (0.05 equiv, 5 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a final substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
References
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Allylboronic acid pinacol ester, 98+% | Fisher Scientific [fishersci.ca]
- 4. 烯丙基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium [mdpi.com]
- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Regioselectivity Issues in 1,5-Naphthyridine Functionalization
Welcome to the technical support center for navigating the complexities of 1,5-naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the potential of this valuable heterocyclic scaffold. The inherent electronic properties of the 1,5-naphthyridine core present unique challenges in achieving predictable and high-yielding regioselective modifications. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to empower you to overcome these synthetic hurdles.
I. Understanding the Challenge: The Electronic Landscape of 1,5-Naphthyridine
The 1,5-naphthyridine ring system, a diazaphenanthrene, is characterized by two pyridine rings fused together. The nitrogen atoms significantly influence the electron density distribution, creating a nuanced reactivity map that can be challenging to control. Both rings are electron-deficient, which complicates traditional electrophilic aromatic substitution reactions.
Key Reactivity Insights:
-
Electrophilic Aromatic Substitution (SEAr): Generally difficult due to the electron-withdrawing nature of the two nitrogen atoms. When forced, these reactions tend to occur at the C3 and C7 positions, which are the β-positions relative to the nitrogen atoms and are less deactivated than the α-positions (C2, C4, C6, C8).[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): More facile, particularly at the α-positions (C2, C4, C6, C8), especially when a good leaving group (e.g., a halogen) is present. The nitrogen atoms stabilize the negatively charged Meisenheimer intermediate.[1][2]
-
C-H Functionalization: A powerful modern approach, but regioselectivity remains a primary obstacle. The outcome is highly dependent on the directing group, catalyst, and reaction conditions.
Below is a diagram illustrating the relative reactivity of the different positions on the 1,5-naphthyridine core.
References
Technical Support Center: Troubleshooting Side Product Formation in the Skraup Synthesis of 1,5-Naphthyridines
Welcome to the technical support guide for the Skraup synthesis of 1,5-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this classic reaction to access the valuable 1,5-naphthyridine scaffold. While powerful, the Skraup synthesis is notorious for its vigorous nature and potential for side product formation.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common challenges encountered during this synthesis. We will explore the causality behind these issues and offer validated protocols to optimize your reaction outcomes, enhance yield, and improve purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Skraup synthesis of 1,5-naphthyridines?
The most significant challenge is controlling the reaction's exothermicity. The reaction involves the dehydration of glycerol to acrolein using concentrated sulfuric acid, which is a highly exothermic process.[1][2] This can lead to a rapid, sometimes violent, increase in temperature, promoting the formation of tar-like polymerization byproducts and reducing the yield of the desired 1,5-naphthyridine.[2]
Q2: What is the black, tar-like substance that often forms in my reaction?
This is almost always the result of the acid-catalyzed polymerization of acrolein, the key intermediate formed from glycerol dehydration.[3][4] Acrolein is highly reactive and will readily polymerize under the harsh acidic and high-temperature conditions of the reaction if it does not quickly react with the aminopyridine substrate.
Q3: What is the function of the oxidizing agent and why is it crucial?
The initial cyclization of the aminopyridine-acrolein adduct results in a dihydronaphthyridine intermediate. The oxidizing agent is essential for the final aromatization step to form the stable 1,5-naphthyridine ring system.[3][4] The choice of oxidant directly impacts reaction efficiency and product purity.
Q4: Can I use a different acid besides concentrated sulfuric acid?
While concentrated sulfuric acid is traditional, various Lewis acids (like SnCl₄, ZnCl₂) and other Brønsted acids have been used to catalyze the reaction, sometimes with improved yields and milder conditions.[5] However, sulfuric acid remains the most common choice due to its dual role as a catalyst and a dehydrating agent.
In-Depth Troubleshooting Guides
Issue 1: Excessive Tar Formation and Severely Low Yields
Question: My reaction mixture rapidly turns into a thick, black, intractable tar, and my final yield of 1,5-naphthyridine is less than 10%. What is causing this, and how can I prevent it?
Root Cause Analysis: This is the most common failure mode of the Skraup synthesis. The root cause is an uncontrolled reaction rate. The highly exothermic dehydration of glycerol to acrolein, catalyzed by sulfuric acid, raises the temperature too quickly. This superheats local spots in the reaction mixture, causing the newly formed, highly reactive acrolein to polymerize before it can undergo the desired Michael addition with your 3-aminopyridine substrate.
Solution 1: Implement Reaction Moderators
Scientific Rationale: To prevent the reaction from "running away," a moderator can be added to control the rate of the initial exothermic steps. Ferrous sulfate (FeSO₄) is a classic and effective moderator that smooths the reaction profile, allowing for a more controlled and sustained release of heat over a longer period.[2] Boric acid has also been used to temper the reaction's violence.[2]
Experimental Protocol: Moderated Skraup Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 3-aminopyridine (1.0 eq).
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (approx. 0.1 eq).
-
Reagent Loading Order (CRITICAL): Add glycerol (3.0-4.0 eq) and the chosen oxidizing agent (e.g., nitrobenzene, 1.2 eq). Ensure the components are well-mixed before the next step.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 3.0 eq) with vigorous stirring. The order of addition is critical; adding sulfuric acid before the moderator can trigger an immediate, uncontrolled reaction.[2]
-
Controlled Heating: Once the addition is complete, remove the ice bath and begin heating the mixture gently with an oil bath. A gradual increase in temperature is key.
-
Reaction Monitoring: Heat the mixture to the target temperature (typically 130-150 °C) and maintain for 3-5 hours. The reaction should proceed smoothly without violent boiling.
Solution 2: Optimize Reagent Ratios and Quality
Scientific Rationale: The stoichiometry of the reactants is crucial. An excess of glycerol ensures a sufficient supply of acrolein, but too much can lead to increased side products. Furthermore, the water content in glycerol can significantly impact the yield. "Dynamite" grade or anhydrous glycerol is preferred, as excess water can dilute the sulfuric acid and hinder the dehydration step, leading to lower yields.[2]
| Parameter | Recommendation | Rationale |
| Glycerol : Amine Ratio | 3:1 to 4:1 | Ensures sufficient acrolein formation while minimizing excess that can polymerize. |
| H₂SO₄ : Amine Ratio | 2.5:1 to 3.5:1 | Provides sufficient acid for catalysis and dehydration without being overly harsh. |
| Glycerol Quality | Anhydrous (<0.5% water) | Maximizes the efficiency of the dehydration to acrolein.[2] |
dot
Caption: Desired reaction pathway vs. side product formation.
Issue 2: Formation of Isomeric 1,7-Naphthyridine Byproducts
Question: I am using a 3-amino-4-methylpyridine as my starting material, and my final product is a mixture of the desired 4-methyl-1,5-naphthyridine and the isomeric 5-methyl-1,7-naphthyridine. How can I improve the regioselectivity for the 1,5-isomer?
Root Cause Analysis: This is a classic regioselectivity problem. When the 3-aminopyridine precursor is substituted, the electrophilic cyclization step can occur at one of two positions on the pyridine ring: C-2 or C-4. Cyclization at C-2 leads to the 1,7-naphthyridine, while cyclization at the desired C-4 position yields the 1,5-naphthyridine. The electronic and steric nature of the substituents on the aminopyridine ring dictates the preferred site of attack. For meta-substituted anilines (the carbocyclic analog), the regiochemical outcome is often unpredictable.[5]
Solution 1: Leverage Steric Hindrance
Scientific Rationale: The cyclization step is sensitive to steric bulk. A substituent at the C-2 or C-6 position of the 3-aminopyridine ring will sterically hinder the approach of the bulky side chain for cyclization at the C-2 position. This disfavors the formation of the 1,7-isomer and promotes cyclization at the less hindered C-4 position, thereby increasing the yield of the desired 1,5-naphthyridine. Conversely, a substituent at C-4 or C-5 may influence the outcome electronically but provides less steric bias.
Recommendation: If your synthetic route allows, choose a 3-aminopyridine starting material with a substituent at the C-2 or C-6 position to sterically direct the cyclization towards the 1,5-naphthyridine product.
Solution 2: Consider Alternative Synthetic Routes for Unambiguous Isomers
Scientific Rationale: If the Skraup synthesis consistently provides an inseparable mixture of isomers, it may be more efficient to pursue an alternative synthetic strategy that offers unambiguous regiochemical control. Methods like the Friedländer or Gould-Jacobs reactions build the second ring from different precursors and can provide a single isomer.[6][7]
| Alternative Method | Starting Materials | Product Type |
| Friedländer Synthesis | 3-Amino-4-formylpyridine + α-methylene ketone | Substituted 1,5-Naphthyridines |
| Gould-Jacobs Reaction | 3-Aminopyridine + Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,5-naphthyridine derivatives[6] |
dot
Caption: Competing cyclization pathways leading to isomeric products.
Issue 3: Incomplete Reaction and Low Conversion of Starting Material
Question: My reaction seems to stop, and upon workup, I recover a significant amount of my starting 3-aminopyridine. How can I drive the reaction to completion?
Root Cause Analysis: Low conversion can be attributed to several factors: an insufficiently powerful oxidizing agent, reaction conditions (time/temperature) that are too mild, or deactivation of the starting material. The final aromatization step is critical and requires an oxidant strong enough to overcome the energy barrier under the reaction conditions.
Solution: Re-evaluate and Optimize the Oxidizing System
Scientific Rationale: The traditional Skraup oxidant, nitrobenzene, is effective but can lead to violent reactions and difficult-to-separate byproducts (aniline).[2][8] Milder, more reliable, and sometimes higher-yielding alternatives have been developed. Iodine (I₂) and sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na) are excellent alternatives that often provide better reproducibility and higher yields for 1,5-naphthyridine synthesis.[6]
Table of Common Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Pros | Cons | Reference |
| Nitrobenzene | Inexpensive, acts as a solvent. | Can be excessively violent, produces aniline byproduct. | [2][8] |
| Arsenic Acid | Effective, can give good yields. | Highly toxic and environmentally hazardous. | [8] |
| Iodine (I₂) | Milder, easy to handle, can be recovered. | Can be less potent for highly deactivated systems. | [6] |
| Sodium m-nitrobenzenesulfonate | Higher yields and better reproducibility than I₂. | More expensive than traditional oxidants. | [6] |
| Manganese Dioxide (MnO₂) | Heterogeneous, can be filtered off. | May require higher temperatures or longer times. | [6] |
Experimental Protocol: Skraup Synthesis using an Alternative Oxidant (Iodine)
-
Setup: In a round-bottom flask, combine 3-aminopyridine (1.0 eq), glycerol (3.0 eq), and iodine (I₂) (1.1 eq).
-
Solvent: Add a suitable solvent mixture, such as dioxane/water (1/1).[6]
-
Acid Catalyst: Slowly add concentrated sulfuric acid (2.5-3.0 eq) while cooling the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for the required time (monitor by TLC).
-
Workup: After cooling, pour the mixture onto ice and basify carefully with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
References
- 1. iipseries.org [iipseries.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimization of Catalyst Selection for Naphthyridine Synthesis
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of naphthyridine scaffolds—a core motif in pharmaceuticals, materials science, and catalysis.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges in catalyst selection and optimization, structured to enhance both the practical execution and fundamental understanding of your synthetic strategies.
Section 1: Catalyst Selection Fundamentals: A Comparative Overview
The construction of the naphthyridine core and its subsequent functionalization are heavily reliant on transition metal catalysis. The choice of metal, ligand, and reaction conditions is paramount to achieving high yields, selectivity, and functional group tolerance. While numerous methods exist, including classical cyclization reactions like the Friedländer and Skraup syntheses[3][4][5], modern catalysis offers unparalleled precision and scope.
The primary catalysts employed can be broadly categorized, with each family offering distinct advantages for specific transformations.
| Catalyst Family | Primary Applications in Naphthyridine Synthesis | Key Advantages & Mechanistic Notes | Common Ligands / Precursors |
| Palladium (Pd) | C-C & C-N Cross-Coupling: Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig amination for functionalizing pre-formed naphthyridine cores.[6][7] | Highly versatile with broad functional group tolerance. The catalytic cycle typically involves Pd(0)/Pd(II) oxidative addition and reductive elimination steps. Ligand choice is critical for tuning reactivity and stability. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., BINAP, XPhos) or N-heterocyclic carbenes (NHCs).[6][8][9] |
| Copper (Cu) | Annulation & Cycloaddition Reactions: [5+1] annulations, azide-alkyne cycloadditions (CuAAC), and multicomponent reactions (MCRs) to construct the heterocyclic core.[10][11][12][13] | Excellent for forming C-N and C-O bonds. Often more cost-effective than palladium. Can be used for atroposelective synthesis with chiral ligands.[11][12] | Cu(OAc)₂, CuBr₂, CuI, often used as salts without specialized ligands, or with naphthyridine-based ligands.[10][11][13] |
| Rhodium (Rh) | C-H Activation & Cycloaddition: Regioselective synthesis of naphthyridinones through directed C-H activation and annulation with alkynes or alkenes.[14] | Enables direct functionalization of C-H bonds, improving atom economy. Often requires a directing group on the substrate for high regioselectivity. | [RhCp*Cl₂]₂ and related Rh(III) complexes.[14] |
| Iridium (Ir) | Hydrogen-Transfer Reactions: Used in multicomponent reactions for direct synthesis via hydrogen transfer-mediated annulation.[15] | Allows for the use of "redox-neutral" transformations, often utilizing simple alcohols as alkylating agents. | Cyclometalated iridium complexes, frequently featuring naphthyridine-based ligands.[15] |
| Photocatalysts | Visible-Light-Mediated MCRs: Four-component, one-pot synthesis of 1,8-naphthyridines under visible light irradiation.[16] | Offers green, sustainable reaction conditions (e.g., ambient temperature). Mechanism involves single-electron transfer (SET) to generate radical intermediates.[16] | Acridinium salts (e.g., (Mes-Acr-Me)⁺ClO₄⁻), g-C₃N₅/Cu₃TiO₄ heterojunctions.[16] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding strategic choices in catalyst and methodology selection.
Q1: My primary goal is to functionalize a pre-existing chloro- or bromo-naphthyridine with a new aryl group. Which catalyst system should I start with? A: Palladium-catalyzed cross-coupling is the industry standard for this transformation.[6][17] The Suzuki-Miyaura coupling is an excellent starting point due to the commercial availability and stability of a wide range of boronic acids.[6][7] A typical starting system would be a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand, along with a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane or DMF.[6][7]
Q2: I need to construct the naphthyridine ring from acyclic precursors. Is cross-coupling still the right approach? A: Not for ring construction. For building the core, you should consider methods like multicomponent reactions (MCRs) or annulation strategies.[1] Copper-catalyzed annulations are particularly effective.[13] For instance, a copper-catalyzed [5+1] annulation can construct a substituted quinoline (a related scaffold) from a 2-ethynylaniline, which provides a template for naphthyridine synthesis strategies.[13] MCRs offer the ability to combine three or more starting materials in a single pot, rapidly generating molecular complexity in an efficient and atom-economical manner.[1][10]
Q3: What is the fundamental role of the ligand in a palladium-catalyzed reaction, and why is it so important? A: The ligand is not a passive spectator; it is a critical modulator of the catalyst's performance. Its primary roles are:
-
Stabilization: The ligand stabilizes the metal center, preventing decomposition or precipitation of palladium black.
-
Solubility: It enhances the solubility of the metal complex in the organic reaction medium.
-
Electronic Tuning: Electron-donating ligands increase the electron density on the palladium, which promotes the oxidative addition step—often the rate-limiting step in cross-coupling.
-
Steric Influence: Bulky ligands can accelerate the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst. This steric bulk can also be crucial for achieving selectivity. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium, forming robust complexes with high catalytic activity.[8][9]
Q4: Are there viable catalyst-free options for naphthyridine synthesis? A: Yes. While catalysis offers precision and scope, several powerful methods operate without a transition metal catalyst. A three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides can proceed under catalyst-free conditions in ethanol to produce functionalized[6][17]naphthyridines in high yield.[18] Additionally, classic named reactions like the Friedländer synthesis, which involves the condensation of a 2-aminopyridine aldehyde or ketone with a compound containing an α-methylene group, can be promoted by acid or base catalysis rather than a metal catalyst.[3]
Section 3: Troubleshooting Guide: From Failed Reactions to Optimized Results
This guide provides a logical framework for diagnosing and solving common experimental issues.
Workflow: Troubleshooting a Failing Pd-Catalyzed Cross-Coupling Reaction
Below is a decision tree to guide your troubleshooting process when a reaction (e.g., Suzuki, Buchwald-Hartwig) results in low or no yield.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Q&A for Specific Problems
Q: My reaction to synthesize a benzo[c]naphthyridine derivative is not working. The literature suggests a copper catalyst, but I'm seeing no product. What are the most critical parameters to check? A: For copper-catalyzed systems, the base and solvent are often as critical as the catalyst itself. For a reported synthesis of indolo[3,2-c]naphthyridines, potassium tert-butoxide (tBuOK) was identified as the optimal base, with others like K₃PO₄ and Cs₂CO₃ being ineffective.[10] Similarly, dimethylacetamide (DMA) was a suitable solvent, while acetonitrile (MeCN) was ineffective.[10]
-
Causality: The base's role is not just to deprotonate a substrate; its counter-ion and strength can influence catalyst solubility and aggregation. The solvent's polarity and coordinating ability can dramatically affect the catalytic cycle.
-
Actionable Advice: First, ensure your tBuOK is fresh and anhydrous. Second, switch your solvent to DMA if you are using something else. Finally, check the temperature; an optimal temperature of 100°C was reported, with higher temperatures being detrimental.[10]
Q: I am attempting a C-H activation/annulation and getting a mixture of regioisomers. How can I improve selectivity? A: Regioselectivity in C-H activation is almost always dictated by a directing group on the substrate. For the Rh(III)-catalyzed synthesis of naphthyridinones, a double-activation and directing approach using nicotinamide N-oxides as substrates was key to achieving high selectivity.[14] The N-oxide directs the catalyst to the desired C-H bond. If your substrate lacks a strong directing group, you will likely see a mixture of products corresponding to the activation of multiple C-H bonds with similar steric and electronic properties.
-
Actionable Advice:
-
Confirm if your synthetic strategy requires a directing group that may be missing or improperly installed.
-
If multiple directing groups are present, one may be dominant. Consider modifying the weaker directing group.
-
Screen different catalysts. While Rh(III) is common, other metals may exhibit different intrinsic selectivity for the C-H bonds on your specific substrate.
-
Q: My crude product is highly impure, and NMR analysis suggests unreacted 2-aminopyridine starting material. What is the most robust method for purification? A: Unreacted amine starting materials are common impurities in syntheses like the Friedländer reaction.[19] A highly effective and scalable purification method is an acidic wash.
-
Mechanism: The basic nitrogen of the 2-aminopyridine starting material will be protonated in an acidic solution (e.g., 1M HCl), forming a water-soluble ammonium salt. Your naphthyridine product, being less basic, will remain in the organic layer.
-
Actionable Advice: Follow a standard liquid-liquid extraction workup as described in the protocol below. This is often more efficient than relying solely on column chromatography for bulk impurity removal.[19]
Section 4: Key Experimental Protocols
These protocols are representative examples. Always refer to specific literature procedures for novel substrates and exercise appropriate laboratory safety precautions.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol is adapted from general procedures for the synthesis of aryl-1,5-naphthyridines.[6][7]
-
Vessel Preparation: To an oven-dried Schlenk flask, add the halo-naphthyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture) via cannula or syringe. The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: General Procedure for Post-Synthesis Purification via Acidic Wash
This protocol is designed to remove basic impurities like unreacted 2-aminopyridine derivatives.[19]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 1-2 times. The basic impurities will move into the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product, which may then be further purified by recrystallization or chromatography if needed.
Workflow: Catalyst and Condition Screening
For a new transformation, a systematic screening approach is essential for optimization.
Caption: A phased approach to catalyst system optimization.
References
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 14. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 1,5-Naphthyridine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar 1,5-naphthyridine derivatives. This guide is designed to provide expert insights and practical solutions to the unique purification challenges posed by this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, we will explore common issues and their underlying causes, offering robust troubleshooting strategies and detailed protocols to enhance the purity, yield, and efficiency of your work.
Introduction: The Challenge of Polar 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] However, the introduction of polar functional groups, while often beneficial for pharmacological properties, presents significant hurdles during purification.[4] These challenges typically stem from the inherent basicity of the nitrogen atoms, increased hydrogen bonding capacity, and often-poor solubility in common organic solvents.[1][5] This guide will equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues encountered during the purification of polar 1,5-naphthyridine derivatives in a question-and-answer format.
Issue 1: Severe Streaking and/or No Elution in Normal-Phase Flash Chromatography
Q: My polar 1,5-naphthyridine derivative is streaking badly on a silica gel column, or it's not moving from the origin, even with highly polar solvent systems like 20% methanol in dichloromethane. What's happening and how can I fix it?
A: This is a classic problem arising from strong interactions between the basic nitrogen atoms of the 1,5-naphthyridine core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, on-column degradation, or significant peak tailing.[6][7]
Causality: The lone pairs on the naphthyridine nitrogens act as Lewis bases, while the silanol groups are weakly acidic. This acid-base interaction is often strong enough to prevent the compound from eluting smoothly with the mobile phase.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-2% (v/v) of a non-nucleophilic amine to your mobile phase.[8] This will neutralize the acidic silanol groups and improve the elution profile.
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., 10% of a 2M NH3/MeOH solution in DCM).[6]
-
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel column before loading your sample.[8]
-
Protocol: Flush the packed column with 2-3 column volumes of your chosen eluent containing the basic modifier (e.g., Hexane/EtOAc 1:1 + 1% TEA). Then, switch back to the starting mobile phase (without the modifier if desired for the initial part of the gradient) before loading your compound.
-
-
Alternative Stationary Phases: If basic modifiers are not sufficient or compatible with your compound, consider using a different stationary phase.[6][9]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred, but neutral alumina can also be effective.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Q: My polar 1,5-naphthyridine derivative elutes in the void volume of my C18 column, even with 100% aqueous mobile phase. How can I get it to retain?
A: This is a common issue for highly polar compounds in reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase, leading to minimal interaction and retention.[8][10]
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[10][11] They have polar groups incorporated into the alkyl chains or at the end of them, which allows for better interaction with polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds.[10][12] It utilizes a polar stationary phase (like silica or a polar-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Typical HILIC Mobile Phase: A gradient from 95:5 acetonitrile:water (with a buffer like ammonium formate) to 60:40 acetonitrile:water.
-
-
Ion-Pair Chromatography: If your compound is ionizable, you can add an ion-pairing reagent to the mobile phase. For a basic compound, an alkyl sulfonate can be used. The ion-pairing reagent forms a neutral complex with your charged analyte, which is more retained by the nonpolar stationary phase.
Issue 3: Compound Degradation During Purification
Q: I'm losing a significant amount of my compound during column chromatography, and I see new, unexpected spots on my TLC plates after elution. What could be causing this?
A: As mentioned, the acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6] Some 1,5-naphthyridine derivatives, especially those with certain functional groups, may be susceptible to hydrolysis or other acid-catalyzed reactions.
Solutions:
-
Deactivate the Silica Gel: As described in Issue 1, neutralizing the silica with a base is the first line of defense.[8]
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation. Use a slightly stronger solvent system to elute your compound faster.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a bonded phase like diol or C18.[6][9]
-
Consider Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a much milder purification technique that avoids contact with potentially reactive stationary phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1,5-naphthyridine derivatives?
A1: Common impurities often include unreacted starting materials, particularly 3-aminopyridine derivatives, which are common precursors.[2][13] You may also encounter side-products from incomplete cyclization or alternative reaction pathways, as well as residual high-boiling solvents like DMSO or pyridine.[13]
Q2: How can I efficiently remove basic impurities like unreacted 3-aminopyridine?
A2: An acidic wash during the workup is highly effective.[13] Dissolve your crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and partition into the aqueous layer. Remember to subsequently wash with a base (like saturated NaHCO₃ solution) to neutralize any remaining acid and then with brine.
Q3: My 1,5-naphthyridine derivative has very poor solubility in common chromatography solvents. What can I do?
A3: Poor solubility can be a significant challenge.[1][5]
-
For Flash Chromatography: Try dissolving your compound in a small amount of a stronger, more polar solvent (like DMSO or DMF) and then adsorbing it onto a small amount of silica gel or Celite. After drying, this solid can be loaded onto the column. This is known as solid loading and can prevent issues with using a strong injection solvent.[14]
-
For HPLC: Use a co-solvent in your sample preparation. For example, if your mobile phase is water/acetonitrile, you might dissolve your sample in water/acetonitrile with a small amount of DMSO or formic acid to aid solubility. Ensure your sample solvent is compatible with the mobile phase.
Q4: I have a racemic mixture of a chiral 1,5-naphthyridine derivative. What's the best way to separate the enantiomers?
A4: Chiral preparative HPLC is the most common method for separating enantiomers.[15][16] You will need a chiral stationary phase (CSP). The choice of CSP depends on the structure of your compound and often requires screening several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Alternatively, you can derivatize your compound with a chiral auxiliary to form diastereomers, which can then be separated on standard silica gel, followed by removal of the auxiliary.[15][17]
Data and Protocols
Table 1: Troubleshooting Summary for Flash Chromatography of Polar 1,5-Naphthyridines
| Problem | Probable Cause | Recommended Solution(s) |
| Streaking/Tailing | Strong interaction with acidic silica | Add 0.5-2% TEA or NH₃ to the mobile phase. Use alumina or amine-functionalized silica. |
| No Elution | Irreversible adsorption on silica | Use a highly polar mobile phase with a basic modifier (e.g., 10-20% 2M NH₃/MeOH in DCM). Switch to a different stationary phase (alumina). |
| Compound Degradation | Acid-catalyzed decomposition on silica | Deactivate silica with a base. Minimize purification time. Use a neutral stationary phase. |
| Poor Solubility | High crystallinity or polarity | Use a strong co-solvent for loading (e.g., DMSO) and perform a solid load. |
Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry or slurry pack your flash chromatography column with silica gel as you normally would.
-
Deactivation Flush: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibration Flush: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.
-
Sample Loading: Load your sample (preferably as a solid load or dissolved in a minimal amount of solvent).
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Experimental Protocol: General HILIC Method for Preparative HPLC
-
Column: Use a HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Sample Injection: Dissolve the sample in the initial mobile phase conditions if possible.
-
Gradient Elution: Run a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Visual Diagrams
Purification Workflow for Polar 1,5-Naphthyridines
Caption: A decision-making workflow for purifying polar 1,5-naphthyridine derivatives.
Logic Diagram for Chromatography Method Selection
Caption: Logic for selecting a suitable chromatography method.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 17. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1,5-Naphthyridines
Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 1,5-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The 1,5-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, and mastering its functionalization via SNAr is crucial for the development of new therapeutics.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that can arise during the SNAr on 1,5-naphthyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Issue 1: Low or No Product Yield
Question: I am attempting a nucleophilic aromatic substitution on a halo-substituted 1,5-naphthyridine, but I am observing very low conversion to my desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in SNAr reactions on 1,5-naphthyridines is a common issue that can stem from several factors related to the inherent reactivity of the substrate and the chosen reaction conditions. The 1,5-naphthyridine ring is electron-deficient, which is a prerequisite for SNAr, but its reactivity is still highly dependent on the electronic environment and the reaction setup.[1][5]
Potential Causes & Step-by-Step Solutions:
-
Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups (EWGs).[5][6] If your 1,5-naphthyridine substrate lacks sufficient activation, the initial nucleophilic attack will be slow.
-
Solution A (Substrate Modification): If synthetically feasible, introduce an electron-withdrawing group (e.g., -NO2, -CN) onto the naphthyridine ring, preferably at a position that can delocalize the negative charge of the Meisenheimer complex. The presence of a nitro group, for example, can significantly accelerate the reaction.[5][7]
-
Solution B (Reaction Conditions): Increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially for less reactive substrates. Temperatures in the range of 80-150 °C are common.[1][8]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate and influencing the nucleophile's reactivity.
-
Weak Nucleophile or Inadequate Base: The strength of the nucleophile is paramount. For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate them to a more potent anionic form or to facilitate the proton transfer in the rate-determining step.[10][11]
-
Solution A (Stronger Nucleophile): If possible, switch to a more nucleophilic reagent.
-
Solution B (Base Selection): For amine nucleophiles, consider using a non-nucleophilic organic base like DBU or DIPEA, or a stronger inorganic base like Cs2CO3 or K2CO3 to facilitate the reaction.[1] The choice of base can be critical and may require screening.
-
-
Poor Leaving Group: While halogens are common leaving groups, their reactivity in SNAr does not always follow the same trend as in SN2 reactions. For SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[6]
-
Solution: Although counterintuitive from SN2 chemistry, fluoride is often an excellent leaving group in SNAr due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[6] If your synthesis allows, consider using a fluoro-substituted 1,5-naphthyridine. Other good leaving groups include triflates and tosylates.[1]
-
Issue 2: Poor Regioselectivity in Poly-substituted Naphthyridines
Question: My 1,5-naphthyridine substrate has multiple potential reaction sites (e.g., a bromo and a chloro substituent). How can I control the regioselectivity of the nucleophilic substitution?
Answer:
Achieving regioselectivity is a key challenge when working with poly-functionalized heterocycles. In 1,5-naphthyridines, the electronic properties of the ring and the nature of the leaving groups dictate the preferred site of attack.
Controlling Factors & Strategic Approaches:
-
Inherent Electronic Preference: The nitrogen atoms in the 1,5-naphthyridine ring create positions that are more electron-deficient and thus more susceptible to nucleophilic attack. The C2, C4, C6, and C8 positions are generally more activated than C3 and C7. The presence of other substituents will further modulate this reactivity.
-
Strategy: Utilize computational modeling (e.g., calculation of LUMO coefficients or electrostatic potential maps) to predict the most electrophilic site on your specific substrate. Experimental studies have shown that for some 3-nitro-1,5-naphthyridines, nucleophilic attack occurs preferentially at the C4 position.[7]
-
-
Leaving Group Ability: While the C-X bond cleavage is not typically the rate-determining step, the nature of the halogen can still influence selectivity, particularly in cases where electronic differences between sites are minimal.
-
Strategy: In a molecule containing both chloro and bromo substituents, substitution of the chloro group might be favored under certain conditions due to the higher electronegativity of chlorine activating its position more strongly. However, in other cases, palladium-catalyzed cross-coupling reactions might offer better selectivity, often favoring the C-Br bond for oxidative addition.
-
-
Steric Hindrance: Bulky nucleophiles or substituents adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, directing it to a less hindered position.
-
Strategy: Employ a bulky nucleophile to favor substitution at the more accessible site. Conversely, if the desired site is sterically hindered, a smaller nucleophile may be required.
-
Issue 3: Observation of Side Products (e.g., Hydrolysis)
Question: I am observing the formation of a significant amount of hydroxy-1,5-naphthyridine as a byproduct in my reaction with an amine nucleophile. How can I prevent this hydrolysis?
Answer:
The formation of hydrolysis byproducts is a common issue, particularly when reactions are run at high temperatures in the presence of water and a base. The hydroxide ion, generated in situ or present as a contaminant, can act as a competing nucleophile.[12][13]
Prevention Strategies:
-
Rigorous Anhydrous Conditions: Water is the primary culprit.
-
Protocol:
-
Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and cool under an inert atmosphere (N2 or Ar).
-
Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Ensure your starting materials (naphthyridine, nucleophile, and base) are dry. If necessary, dry them under high vacuum.
-
-
-
Choice of Base: If using a hydroxide base (e.g., NaOH, KOH), it can directly compete as a nucleophile.
-
Solution: Switch to a non-hydroxide base. For amine substitutions, carbonate bases like K2CO3 or Cs2CO3 are often effective and less prone to causing hydrolysis.[1] Organic bases such as triethylamine or DIPEA can also be used.
-
-
Reaction Temperature and Time: Prolonged exposure to high temperatures can promote side reactions.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS.[14] Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is often better to address the core reactivity issues (see Issue 1) rather than simply extending the heating time.
-
II. Frequently Asked Questions (FAQs)
Q1: How does the position of a substituent on the 1,5-naphthyridine ring affect its reactivity in SNAr?
The position of substituents has a profound impact. Electron-withdrawing groups are most effective at activating the ring for SNAr when they are positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. For a leaving group at C2 or C4, an EWG at C3 or C7, respectively, would provide significant stabilization. Conversely, electron-donating groups will deactivate the ring towards nucleophilic attack.
Q2: What is the best way to monitor the progress of my SNAr reaction?
Reaction monitoring is crucial for optimization and preventing byproduct formation.[14]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A co-spot of the starting material and the reaction mixture will clearly show the consumption of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of your product and identify potential byproducts. It is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth kinetic studies, taking aliquots from the reaction at various time points and analyzing them by 1H NMR can provide quantitative data on the conversion.[14]
Q3: Can I use palladium-catalyzed cross-coupling reactions as an alternative to SNAr for functionalizing 1,5-naphthyridines?
Yes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful alternatives for forming C-C, C-N, and C-O bonds on halo-naphthyridines.[2] These methods are often milder and can be more tolerant of various functional groups. The choice between SNAr and cross-coupling depends on the desired bond, the available starting materials, and the specific regioselectivity required.
III. Methodologies & Visualizations
General Experimental Protocol for SNAr with an Amine Nucleophile
This protocol provides a general starting point for the substitution of a chloro- or bromo-1,5-naphthyridine with a primary or secondary amine.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., DMSO, DMF) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding SNAr reaction on a 1,5-naphthyridine substrate.
Caption: Troubleshooting Decision Tree for Low-Yielding SNAr Reactions.
SNAr Mechanism on an Activated 1,5-Naphthyridine
This diagram illustrates the key steps in the addition-elimination mechanism for SNAr.
Caption: Generalized SNAr Addition-Elimination Mechanism.
IV. References
-
Grzegożek, M., & Szpakiewicz, B. (2004). Regioselectivity in SNH reactions of some 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone. Canadian Journal of Chemistry, 82(4), 567-570. Available at: --INVALID-LINK--
-
Campodónico, P. R., et al. (2021). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: --INVALID-LINK--
-
Butnariu, A. M., & Mangalagiu, I. I. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3244. Available at: --INVALID-LINK--
-
Hayner, R. E. (1981). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. Virginia Tech. Available at: --INVALID-LINK--
-
Butnariu, A. M., & Mangalagiu, I. I. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: --INVALID-LINK--
-
Tehrani, K. A., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1469. Available at: --INVALID-LINK--
-
Nudelman, N. S., & Palleros, D. R. (1981). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. The Journal of Organic Chemistry, 46(26), 5371-5374. Available at: --INVALID-LINK--
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the American Chemical Society, 87(14), 3209-3216. Available at: --INVALID-LINK--
-
Bernasconi, C. F., & De Rossi, R. H. (1976). Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. The Journal of Organic Chemistry, 41(1), 44-48. Available at: --INVALID-LINK--
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from --INVALID-LINK--
-
Various Authors. (2014). Hydrolysis of Halogenoalkanes. YouTube. Available at: --INVALID-LINK--
-
Malik, S. (2021). Hydrolysis of haloalkanes. YouTube. Available at: --INVALID-LINK--
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [addi.ehu.es]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 10. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Reaction Monitoring | Bruker [bruker.com]
Technical Support Center: Catalyst-Free Synthesis of Chromenonaphthyridine Derivatives in PEG-400
Welcome to the technical support center for the catalyst-free synthesis of chromenonaphthyridine derivatives in Polyethylene Glycol 400 (PEG-400). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient and environmentally friendly synthetic protocol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and the scientific rationale behind this methodology. Our goal is to provide you with the necessary insights to perform this reaction successfully and confidently.
I. Scientific Overview & Rationale
The synthesis of chromenonaphthyridine derivatives is of significant interest due to their potential applications in medicinal chemistry. The methodology discussed here presents a catalyst-free, one-pot, multicomponent reaction that is both efficient and aligned with the principles of green chemistry.[1]
Why PEG-400?
Polyethylene glycol 400 (PEG-400) is not merely a solvent in this reaction; it is a key player in promoting the reaction. Its unique properties contribute to the success of this synthesis:
-
Green Solvent: PEG-400 is non-toxic, biodegradable, and recyclable, making it an environmentally benign alternative to conventional volatile organic solvents.[1]
-
Reaction Medium: Its high polarity and ability to form hydrogen bonds can stabilize charged intermediates and transition states, effectively catalyzing the reaction without the need for a traditional catalyst.
-
Thermal Stability: PEG-400 is thermally stable, allowing for the reaction to be conducted at elevated temperatures to drive it to completion.[1]
The Catalyst-Free Advantage
The elimination of a catalyst offers several significant benefits:
-
Simplified Purification: The absence of a catalyst simplifies the work-up procedure, as there is no need to remove catalyst residues from the final product.
-
Cost-Effectiveness: It reduces the overall cost of the synthesis by eliminating the need for often expensive and sensitive catalysts.
-
Reduced Environmental Impact: It further enhances the green credentials of the synthesis by avoiding the use of potentially toxic metal catalysts.
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of chromeno[2][3]naphthyridine derivatives.
Materials and Reagents
-
Salicylaldehyde derivatives (e.g., salicylaldehyde, 5-bromosalicylaldehyde)
-
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol
-
Deionized water
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis of chromenonaphthyridine derivatives.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine the salicylaldehyde derivative (1 mmol), malononitrile dimer (1 mmol), and the active methylene compound (1 mmol).
-
Solvent Addition: Add 5 mL of PEG-400 to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of deionized water to the flask and stir. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with deionized water (3 x 10 mL) and then with a small amount of cold ethanol (5 mL) to remove residual PEG-400 and other impurities.
-
Drying: Dry the purified product under vacuum to obtain the final chromenonaphthyridine derivative.
-
Purification (if necessary): For higher purity, the crude product can be recrystallized from ethanol.
III. Proposed Reaction Mechanism
The reaction is believed to proceed through a cascade of reactions, as illustrated below.
Caption: Proposed mechanism for the formation of chromenonaphthyridine derivatives.
The reaction likely initiates with a Knoevenagel condensation between the salicylaldehyde and the malononitrile dimer. This is followed by a Michael addition of the active methylene compound. A subsequent series of intramolecular cyclizations, tautomerization, and aromatization leads to the final chromenonaphthyridine product. The hydroxyl groups of PEG-400 are thought to facilitate proton transfer steps throughout this cascade.
IV. Frequently Asked Questions (FAQs)
Q1: Is a catalyst absolutely not required for this reaction?
A1: Yes, this reaction proceeds efficiently in PEG-400 without the need for an external acid, base, or metal catalyst.[1] PEG-400 itself acts as a recyclable reaction medium that promotes the reaction.
Q2: Can I use other PEGs, such as PEG-200 or PEG-600?
A2: While PEG-400 is the recommended solvent, other molecular weights of PEG may also facilitate the reaction. However, the viscosity and solubility of the reactants and products may vary, potentially affecting the reaction rate and ease of work-up. Optimization of the reaction conditions may be necessary if using a different PEG.
Q3: What is the role of the active methylene compound?
A3: The active methylene compound is a crucial building block in this multicomponent reaction. It participates in the cascade reaction, leading to the formation of the final heterocyclic ring system. The choice of active methylene compound will determine the substitution pattern on the final product.
Q4: How can I confirm the identity and purity of my synthesized compound?
A4: The structure and purity of the synthesized chromenonaphthyridine derivatives can be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure.[4][5][6]
-
Mass Spectrometry: To confirm the molecular weight of the product.[4]
-
FT-IR Spectroscopy: To identify the presence of key functional groups.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q5: What is the expected yield for this reaction?
A5: The yields for this reaction are generally reported to be good to excellent, often in the range of 75-95%, depending on the specific substrates used.[4]
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1a. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting materials are no longer visible. 1b. Increase Temperature: If the reaction is sluggish, consider increasing the temperature to 90-100 °C. However, be mindful of potential side reactions at higher temperatures. |
| 2. Purity of Reagents: Impurities in the starting materials, especially the malononitrile dimer, can inhibit the reaction. | 2. Check Reagent Purity: Ensure that all starting materials are of high purity. If necessary, purify the reagents before use. | |
| 3. Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and poor conversion. | 3. Ensure Vigorous Stirring: Use a magnetic stir bar that provides efficient mixing of the reaction components. | |
| Formation of Multiple Products/Impurities | 1. Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can occur. | 1a. Optimize Reaction Temperature: Try running the reaction at a slightly lower temperature (e.g., 70 °C) to minimize the formation of byproducts. 1b. Reduce Reaction Time: Stop the reaction as soon as the starting materials are consumed to avoid the formation of degradation products. |
| 2. Reaction with PEG-400: Although unlikely, at very high temperatures, the terminal hydroxyl groups of PEG-400 could potentially react. | 2. Maintain Recommended Temperature: Adhere to the recommended reaction temperature of 80 °C. | |
| Difficulty in Product Precipitation/Isolation | 1. Product is Soluble in Water/PEG-400 Mixture: The product may have some solubility in the aqueous PEG-400 mixture. | 1a. Increase Water Volume: Add more water to further decrease the solubility of the organic product. 1b. Cool the Mixture: Cool the mixture in an ice bath to promote precipitation. 1c. Extraction: If precipitation is not effective, extract the product with an appropriate organic solvent like ethyl acetate. The PEG-400 will remain in the aqueous layer. |
| 2. Oily Product Formation: The product may initially separate as an oil instead of a solid. | 2a. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the oil-solvent interface to induce crystallization. 2b. Seed Crystals: If available, add a few seed crystals of the pure product to initiate crystallization. | |
| Product Contaminated with PEG-400 | 1. Inadequate Washing: Insufficient washing of the filtered product. | 1. Thorough Washing: Wash the solid product thoroughly with copious amounts of water, followed by a wash with cold ethanol. |
| 2. Co-precipitation: PEG-400 may have co-precipitated with the product. | 2. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to effectively remove any remaining PEG-400. |
VI. Characterization Data
Below is a table with representative spectral data for a chromeno[2][3]naphthyridine derivative. Note that the exact chemical shifts and fragmentation patterns will vary depending on the specific substituents.
| Technique | Expected Observations |
| 1H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons of amino groups may appear as broad singlets. Aliphatic protons, if present, will be in the upfield region.[4] |
| 13C NMR | Carbonyl carbons (if present) will be downfield (>160 ppm). Aromatic and heteroaromatic carbons will appear in the δ 100-160 ppm range.[4][6] |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]+ ion is expected. |
| FT-IR | Characteristic peaks for C=N, C=C, and aromatic C-H stretching vibrations are expected. If amino groups are present, N-H stretching bands will be observed. |
VII. References
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available at: --INVALID-LINK--
-
Synthesis of novel chromeno[2][3]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions - New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Molecular Recognition Studies on Naphthyridine Derivatives - PMC - NIH. Available at: --INVALID-LINK--
-
Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)... - ResearchGate. Available at: --INVALID-LINK--
References
- 1. Synthesis of novel chromeno[1,6]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Allyl-1,5-naphthyridine and Its Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic system, underpinning the development of a diverse array of therapeutic agents. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with various biological targets. This guide provides a comprehensive comparative analysis of 3-Allyl-1,5-naphthyridine and other key derivatives, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications, with a focus on anticancer and kinase inhibitory activities. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to forecast its potential biological profile and guide future research endeavors.
The 1,5-Naphthyridine Core: A Versatile Pharmacophore
The 1,5-naphthyridine ring system, an isomer of naphthyridine, has garnered significant attention from researchers due to the wide spectrum of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The strategic placement of nitrogen atoms in the bicyclic structure influences its electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for designing targeted therapies.
Spotlight on this compound: An Unexplored Frontier
This compound is a derivative characterized by the presence of an allyl group at the C3 position of the 1,5-naphthyridine core. The introduction of this small, unsaturated alkyl chain can significantly impact the molecule's lipophilicity, steric profile, and potential for covalent interactions, thereby influencing its pharmacokinetic and pharmacodynamic properties. While direct biological data for this specific compound is scarce, we can infer its potential activities by examining the SAR of other 3-substituted and variously substituted 1,5-naphthyridine analogs.
Comparative Analysis with Other 1,5-Naphthyridine Derivatives
To understand the potential of this compound, it is crucial to compare it with other derivatives where substitutions at various positions have been systematically explored. This comparative approach allows us to dissect the contribution of different functional groups to the overall biological activity.
Anticancer Activity
Numerous 1,5-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases, or the modulation of signaling pathways critical for cancer cell proliferation and survival.
For instance, a series of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to exhibit inhibitory effects on Topoisomerase I and antiproliferative activity against human colon cancer cells (COLO 205)[1]. The substitution pattern on the 1,5-naphthyridine core is critical for this activity. While specific data on 3-allyl substitution is unavailable, studies on other substituted naphthyridines suggest that the nature and position of the substituent dramatically influence cytotoxicity. For example, in a series of 2-substituted-1,8-naphthyridin-4-ones, the substituent at the C2 position was found to be crucial for cytotoxic activity[2].
Table 1: Comparative Anticancer Activity of Selected Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 (a 2,7-disubstituted 1,8-naphthyridine) | HeLa (Cervical) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate) | 5.1 | [2] | |
| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Kasumi-1 (Leukemia) | 7 (cell cycle arrest at G0/G1) | [3] |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | [4] |
Based on the available data, it is plausible that the allyl group in this compound could contribute to cytotoxic activity through several mechanisms. Its moderate lipophilicity might enhance cell membrane permeability. Furthermore, the double bond in the allyl group could potentially engage in specific interactions within a target's binding site or even participate in covalent bond formation, leading to irreversible inhibition. Further experimental validation is necessary to confirm these hypotheses.
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 1,5-naphthyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
Several 1,5-naphthyridine derivatives have been identified as inhibitors of key kinases such as Fibroblast Growth Factor Receptor (FGFR) and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).
-
FGFR Inhibition: Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of all FGFR family members, demonstrating nanomolar affinity. These compounds showed activity in cellular systems and selectivity over other kinases like VEGFR-2[5]. The development of these inhibitors is a promising strategy for tumors with aberrant FGFR signaling.
-
ALK5 Inhibition: Optimization of a screening hit led to the identification of 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of ALK5. For example, compounds have been identified that inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (e.g., 4 nM and 6 nM)[6].
The substitution pattern on the 1,5-naphthyridine ring is critical for both potency and selectivity. While there is no specific data for this compound as a kinase inhibitor, the presence of a small, flexible substituent at the C3 position could allow it to fit into the ATP-binding pocket of various kinases. The specific interactions would depend on the topology of the kinase active site.
Table 2: Comparative Kinase Inhibitory Activity of Selected 1,5-Naphthyridine Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 1,5-Naphthyridine pyrazole derivative (Compound 19) | ALK5 | 4 | [6] |
| 1,5-Naphthyridine aminothiazole derivative (Compound 15) | ALK5 | 6 | [6] |
| Novel 1,5-naphthyridine series | FGFR1, 2, 3, 4 | Nanomolar affinity | [5] |
Experimental Protocols
To facilitate further research and enable a direct comparison of this compound with other derivatives, detailed experimental protocols for key biological assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR, ALK5)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate for a short period to allow for compound-kinase interaction.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway Interactions
The therapeutic effects of 1,5-naphthyridine derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease.
TGF-β Signaling Pathway and ALK5 Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in cancer and fibrosis. ALK5 is a type I serine/threonine kinase receptor for TGF-β. Inhibition of ALK5 blocks the downstream signaling cascade, including the phosphorylation of SMAD proteins, thereby preventing the pro-tumorigenic effects of TGF-β.[10]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
FGFR Signaling Pathway Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, survival, and angiogenesis. Genetic alterations in FGFRs can lead to constitutive activation of the pathway, driving tumor growth. FGFR inhibitors, including those based on the 1,5-naphthyridine scaffold, block the kinase activity of these receptors, thereby inhibiting downstream signaling through pathways such as RAS-MAPK and PI3K-AKT.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
While the biological profile of this compound remains to be fully elucidated, this comparative analysis, based on the extensive research into other 1,5-naphthyridine derivatives, provides a strong foundation for future investigations. The presence of the allyl group at the C3 position offers intriguing possibilities for novel molecular interactions and potential for enhanced biological activity.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and kinases to establish its activity profile. A thorough investigation of its structure-activity relationship, including modifications of the allyl group, will be crucial for optimizing its potency and selectivity. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising, yet understudied, derivative. The continued exploration of the 1,5-naphthyridine scaffold holds great promise for the development of next-generation targeted therapies for a range of human diseases.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 1,5-naphthyridine analogs. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this privileged heterocyclic scaffold in medicinal chemistry. The 1,5-naphthyridine core, a bicyclic system of two fused pyridine rings, has garnered significant attention for its versatile biological activities.[1][2][3][4] This document provides a comparative analysis of 1,5-naphthyridine derivatives, supported by experimental data, to elucidate the nuanced interplay between chemical structure and biological function.
The 1,5-Naphthyridine Scaffold: A Privileged Core in Drug Discovery
The unique electronic and steric properties of the 1,5-naphthyridine ring system make it an attractive starting point for the design of novel therapeutics. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the presence of two nitrogen atoms offers opportunities for hydrogen bonding and other key interactions.[4] Over the years, derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[4][5]
This guide will dissect the SAR of 1,5-naphthyridine analogs across several key therapeutic targets, providing a framework for rational drug design and optimization.
Comparative SAR Analysis Across Key Biological Targets
The versatility of the 1,5-naphthyridine scaffold is evident in its ability to be tailored to interact with a diverse range of biological targets. Below, we compare the SAR for several important classes of 1,5-naphthyridine-based inhibitors.
Kinase Inhibitors: Targeting Oncogenic Signaling
1,5-Naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
The c-Met receptor tyrosine kinase is a well-validated target in oncology. SAR studies on 1,5-naphthyridine analogs have revealed key structural requirements for potent c-Met inhibition.
-
Core Structure: A tricyclic 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one core, derived from the 1,6-naphthyridine scaffold, has shown promise.[6]
-
N-1 Position: An alkyl substituent at the N-1 position bearing a terminal free amino group is crucial for activity.[6]
-
N-3 Position: A hydrophobic substituted benzyl group at the N-3 position is essential for maintaining potent inhibition.[6]
-
C-5 Position: The introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly enhances potency.[6]
One of the most potent compounds in this series, 2t , exhibited a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation in cellular assays.[6]
Aberrant FGFR signaling is implicated in various cancers. Novel 1,5- and 1,7-naphthyridine derivatives have been developed as potent pan-FGFR inhibitors.[7]
-
Key Finding: Optimization of initial hits led to a 1,5-naphthyridine-based series with nanomolar affinity for FGFR1, 2, 3, and 4.[7] These compounds also demonstrated good cellular activity and selectivity against VEGFR-2.[7]
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.
-
Core Modifications: Optimization of a screening hit led to the development of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives.[8][9]
-
High Potency: Compounds 15 and 19 inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[8][9] These compounds also showed strong activity in binding and cellular assays with selectivity over p38 MAP kinase.[8]
The binding mode of these inhibitors was confirmed by the X-ray crystal structure of compound 19 in complex with human ALK5.[8]
Topoisomerase Inhibitors: Disrupting DNA Replication in Cancer Cells
DNA topoisomerases are essential enzymes for DNA replication and are established targets for cancer chemotherapy. Certain 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I (Top1).[10][11]
-
Structural Motifs: Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their anticancer activity.[10][11][12]
-
Biological Activity: Several of these compounds exhibited inhibitory effects on Top1 and demonstrated antiproliferative activity against human colon cancer cells (COLO 205).[10][11][12] For instance, an indeno[1][11]naphthyridine derivative showed a high cytotoxic effect against the A549 cell line with an IC50 of 1.7 ± 0.1 µM and significant inhibition of Top1 activity.[13]
Antibacterial Agents: Novel Bacterial Topoisomerase Inhibitors (NBTIs)
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents with novel mechanisms of action. Oxabicyclooctane-linked 1,5-naphthyridine analogs represent a new class of broad-spectrum NBTIs that target bacterial DNA gyrase and topoisomerase IV.[14][15] A key advantage of these compounds is their lack of cross-resistance with quinolone antibiotics.[15]
-
C-2 Position: SAR studies have shown that ether substitutions at the C-2 position are well-tolerated for activity against Staphylococcus aureus.[14] This includes alkyl, cycloalkyl, fluoroalkyl, hydroxyalkyl, aminoalkyl, and carboxyl alkyl ethers.[14] However, this tolerance does not extend to Enterococcus faecium and Gram-negative strains.[14]
-
C-7 Position: A halogen or hydroxyl group at the C-7 position appears to be preferred for optimal activity and spectrum.[15]
-
Physicochemical Properties: A reduced clogD was generally associated with decreased hERG activity and improved in vivo efficacy, although it sometimes led to a decrease in overall potency.[14]
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, making them attractive targets for various diseases.
-
PDE5 Inhibitors: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and specific PDE5 inhibitors.[16][17] One 2,7-naphthyridine analog demonstrated a remarkable PDE5 IC50 of 0.23 nM and over 100,000-fold selectivity against PDEs1-4.[16] Additionally, 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine analogs have been identified as potent PDE5 inhibitors with improved aqueous solubility for potential treatment of Alzheimer's disease.[18]
-
PDE4 Inhibitors: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as inhaled PDE4 inhibitors with sub-nanomolar enzymatic potencies.[19]
Data Summary: Comparative Potency of 1,5-Naphthyridine Analogs
| Target | Analog Class | Key Compound(s) | IC50/EC50 | Cell Line/Assay | Reference |
| c-Met Kinase | 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one | 2t | 2.6 µM | Kinase Assay | [6] |
| ALK5 | 1,5-Naphthyridine aminothiazole | 15 | 6 nM | ALK5 Autophosphorylation | [8][9] |
| ALK5 | 1,5-Naphthyridine pyrazole | 19 | 4 nM | ALK5 Autophosphorylation | [8][9] |
| Topoisomerase I | Indeno[1][11]naphthyridine | 51d | 1.7 ± 0.1 µM | A549 cell line | [13] |
| PDE5 | 2,7-Naphthyridine | 4c | 0.23 nM | PDE5 Inhibition Assay | [16] |
| PDE5 | 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine | 6c | 0.056 nM | PDE5 Inhibition Assay | [18] |
Experimental Protocols
Synthesis of 1,5-Naphthyridine Core Structures
A fundamental understanding of the synthesis is crucial for generating diverse analogs for SAR studies. Classical methods like the Skraup and Friedländer reactions are commonly employed.[13]
This protocol outlines a common method for constructing the 1,5-naphthyridine scaffold.
Materials:
-
3-Aminopyridine derivative
-
1,3-Dicarbonyl compound
-
Catalyst (e.g., p-toluenesulfonic acid, iodine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 3-aminopyridine derivative and the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,5-naphthyridine analog.
Caption: Friedländer Annulation Workflow for 1,5-Naphthyridine Synthesis.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1,5-naphthyridine analogs against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
1,5-Naphthyridine test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 1,5-naphthyridine test compounds.
-
In a microplate, add the test compounds, target kinase, and kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore the importance of systematic SAR studies. Future research should focus on:
-
Expanding Chemical Space: The synthesis and evaluation of a wider range of derivatives are needed to establish more robust SAR models.[20]
-
Improving Selectivity: Fine-tuning substitutions to enhance selectivity for the desired target over off-targets will be critical for minimizing side effects.
-
Optimizing Pharmacokinetic Properties: Further modifications to improve absorption, distribution, metabolism, and excretion (ADME) properties are essential for translating potent inhibitors into viable drug candidates.
This guide provides a comprehensive overview of the current understanding of the SAR of 1,5-naphthyridine analogs. By leveraging this knowledge, researchers can more effectively design and develop next-generation therapeutics based on this remarkable heterocyclic core.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 14. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted 1,5-Naphthyridines
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted 1,5-naphthyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between substituent identity, position, and the resulting spectral characteristics. We will explore the fundamental principles governing chemical shifts in this important heterocyclic system and provide practical, field-proven methodologies for acquiring and interpreting high-quality NMR data.
The 1,5-Naphthyridine Core: An Introduction to its Spectroscopic Landscape
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms create a unique electronic environment that is highly sensitive to substitution. NMR spectroscopy is the most powerful tool for elucidating the structure of novel 1,5-naphthyridine derivatives, but a thorough understanding of its baseline spectral features is paramount for accurate interpretation.
The 1,5-naphthyridine ring is a C₂-symmetric system. This symmetry dictates that only three unique proton signals and four unique carbon signals are observed for the unsubstituted parent molecule.
Diagram 1: The 1,5-Naphthyridine Ring System
A diagram of the 1,5-naphthyridine molecule with IUPAC numbering.
The nitrogen atoms, being highly electronegative, withdraw electron density from the ring via the inductive effect (-I). This deshields the adjacent (α) and para (γ) protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene.
Table 1: Reference ¹H and ¹³C NMR Data for Unsubstituted 1,5-Naphthyridine
| Atom Position | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ |
| H2 / H6 | 8.99 (dd, J = 4.1, 1.7 Hz) | 151.1 |
| H3 / H7 | 7.64 (dd, J = 8.4, 4.1 Hz) | 124.3 |
| H4 / H8 | 8.41 (dd, J = 8.4, 1.7 Hz) | 137.4 |
| C4a / C8a | - | 144.0 |
| Data sourced from ChemicalBook.[1] |
The protons alpha to the nitrogen (H2/H6) are the most deshielded, followed by the H4/H8 protons. The H3/H7 protons are the most shielded. This baseline is the critical reference against which all substituent effects are measured.
A Comparative Analysis: The Influence of Substituents on the 1,5-Naphthyridine Spectrum
The introduction of a substituent breaks the molecule's symmetry and dramatically alters the electronic landscape. The resulting changes in ¹H and ¹³C chemical shifts provide a wealth of information about the substituent's electronic properties (whether it is electron-donating or electron-withdrawing) and its position on the ring. These effects are transmitted through two primary mechanisms:
-
Inductive Effects (-I/+I): The through-bond polarization of sigma (σ) electrons due to differences in electronegativity.
-
Resonance (Mesomeric) Effects (-M/+M): The delocalization of pi (π) electrons through the conjugated system, which is often the dominant factor influencing the chemical shifts of atoms ortho and para to the substituent.
Diagram 2: Electronic Effects of Substituents
A diagram illustrating how EDGs and EWGs affect electron density.
References
A Senior Application Scientist's Guide to the Synthesis of 1,5-Naphthyridines: A Comparative Analysis of Efficacy
Introduction: The Enduring Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the strategic placement of nitrogen atoms impart unique electronic and hydrogen-bonding properties. This has led to the development of numerous 1,5-naphthyridine derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, their unique photophysical characteristics have found applications in organic light-emitting diodes (OLEDs) and sensors.
The great interest in this heterocyclic system has driven the development of a diverse array of synthetic strategies.[2][3][4] For researchers, scientists, and drug development professionals, selecting the most appropriate synthetic route is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 1,5-naphthyridines, blending classical methods with modern, high-efficiency protocols. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental procedures, and offer a critical evaluation to guide your synthetic choices.
I. Classical Approaches: The Foundation of 1,5-Naphthyridine Synthesis
The traditional methods for constructing the 1,5-naphthyridine ring system have been the bedrock of research in this area for decades. These reactions are generally robust and well-understood, though they often require harsh conditions.
A. The Skraup Synthesis: A Classic Condensation
The Skraup synthesis is a venerable method for quinoline synthesis that has been effectively adapted for 1,5-naphthyridines.[5] The reaction involves the condensation of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.
Mechanism and Rationale: The reaction proceeds through the in-situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The 3-aminopyridine then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 1,5-naphthyridine core. The choice of a strong acid is crucial for both the dehydration of glycerol and the cyclization step. The oxidizing agent, historically nitrobenzene but more recently milder alternatives like iodine or sodium m-nitrobenzenesulfonate, is essential for the final aromatization.[3][5]
Diagram: Simplified Skraup Reaction Mechanism
References
- 1. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Computational Studies of 1,5-Naphthyridine Reaction Mechanisms
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. A thorough understanding of its reaction mechanisms is paramount for the rational design of novel synthetic routes and the targeted derivatization of this important core. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of these transformations. This guide provides a comparative analysis of DFT methods for studying 1,5-naphthyridine reaction mechanisms, benchmarked against alternative computational approaches, and supported by detailed experimental protocols.
Introduction: The Significance of Mechanistic Insight into 1,5-Naphthyridine Chemistry
1,5-Naphthyridine and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The reactivity of the 1,5-naphthyridine core is dictated by the interplay of its two nitrogen atoms, which influences its aromaticity, electron density distribution, and susceptibility to various chemical transformations. Key reaction types for the synthesis and functionalization of 1,5-naphthyridines include cycloaddition reactions, such as the Povarov reaction, and C-H activation/functionalization.[1][2][3] A deep understanding of the underlying mechanisms of these reactions, including the identification of transition states and intermediates, is crucial for optimizing reaction conditions, controlling regioselectivity, and designing novel derivatives with enhanced properties.
Core Principles of DFT in Elucidating Reaction Mechanisms
DFT has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost.[4] Unlike wavefunction-based methods, DFT calculates the electron density to determine the energy of a system. The choice of the exchange-correlation functional is critical in DFT calculations as it approximates the complex many-body electronic interactions. For reaction mechanism studies, functionals are often chosen based on their ability to accurately predict barrier heights and reaction energies.
This guide will focus on two representative and crucial reaction mechanisms involving the 1,5-naphthyridine scaffold:
-
The Povarov Reaction (Aza-Diels-Alder): A powerful method for the synthesis of tetrahydro-1,5-naphthyridine derivatives.[1][5] We will examine the cycloaddition of an imine with an alkene, a key step in the formation of the fused heterocyclic system.
-
Rhodium(III)-Catalyzed C-H Activation: A versatile strategy for the direct functionalization of the 1,5-naphthyridine core, enabling the introduction of new substituents without pre-functionalization.[2][3]
We will compare the performance of DFT with alternative computational methods, namely a post-Hartree-Fock method (Møller-Plesset perturbation theory of the second order, MP2) and semi-empirical methods (PM6 and DFTB).
Comparative Analysis of Computational Methods
The choice of computational method is a critical decision that balances the desired accuracy with the available computational resources. Here, we compare DFT with MP2 and semi-empirical methods for their suitability in studying 1,5-naphthyridine reaction mechanisms.
| Method | Principles | Strengths | Limitations | Typical Application |
| DFT (e.g., B3LYP, M06-2X) | Calculates electron density to determine the energy of a system. The exchange-correlation functional approximates many-body effects. | Good balance of accuracy and computational cost. Can handle relatively large systems.[4] | Accuracy is dependent on the chosen functional. May struggle with systems with significant dispersion interactions or multi-reference character.[6] | Broadly used for geometry optimizations, frequency calculations, and reaction pathway analysis of organic and organometallic reactions. |
| MP2 | A post-Hartree-Fock method that includes electron correlation effects through perturbation theory. | Generally more accurate than DFT for non-covalent interactions. Provides a systematic way to improve upon the Hartree-Fock approximation.[7][8] | Computationally more expensive than DFT, with scaling that limits its application to smaller systems. Can sometimes overestimate dispersion interactions.[7] | Benchmarking DFT results, studying systems where electron correlation is critical. |
| Semi-empirical (e.g., PM6, DFTB) | Simplifies the Hartree-Fock method by using parameters derived from experimental or high-level computational data. | Very fast, allowing for the study of very large systems and high-throughput screening.[9] | Accuracy is highly dependent on the parameterization and the similarity of the system to the training set. Generally less accurate than DFT and MP2 for reaction barriers.[9] | Rapid screening of reaction pathways, initial geometry optimizations for more accurate methods. |
Quantitative Comparison of Activation Energies (kcal/mol)
To provide a tangible comparison, the following table presents a hypothetical but representative comparison of activation energies for the two key reactions, based on literature data for similar systems.
| Reaction | DFT (M06-2X/6-311+G(d,p)) | MP2/6-311+G(d,p) | Semi-empirical (PM6) |
| Povarov Reaction (TS) | 15.8 | 17.2 | 22.5 |
| C-H Activation (TS) | 24.5 | 26.1 | 31.8 |
Note: These values are illustrative and the actual performance will vary depending on the specific system and basis set used.
Experimental and Computational Protocols
A. DFT Study of the Povarov Reaction for 1,5-Naphthyridine Synthesis
The Povarov reaction is a three-component reaction that involves an amine, an aldehyde, and an alkene to form a tetrahydroquinoline or related heterocyclic system. In the context of 1,5-naphthyridine synthesis, 3-aminopyridine can be used as the amine component.
Reaction Workflow:
Caption: Workflow for the DFT study of the Povarov reaction.
Step-by-Step Computational Protocol (using Gaussian 16):
-
Geometry Optimization of Reactants and Product:
-
Create input files for 3-aminopyridine, benzaldehyde, ethylene, the corresponding imine, and the final tetrahydro-1,5-naphthyridine product.
-
Perform geometry optimizations and frequency calculations at the desired level of theory (e.g., B3LYP/6-31G(d) for initial structures, followed by a more accurate functional like M06-2X/6-311+G(d,p)).
-
Gaussian Input Snippet (Optimization):
-
-
Transition State (TS) Search:
-
Use the optimized reactant and product structures to generate an initial guess for the transition state using the Synchronous Transit-Guided Quasi-Newton (STQN) method (Opt=QST2 or QST3).
-
Alternatively, manually build a guess for the TS structure based on the expected bond-forming and bond-breaking distances.
-
Perform a TS optimization using Opt=(TS,CalcFC,NoEigentest). The CalcFC keyword calculates the force constants at the first step, which can aid in convergence.
-
Gaussian Input Snippet (TS Search):
-
-
Transition State Verification:
-
A true transition state will have exactly one imaginary frequency in the frequency calculation output. This imaginary frequency corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation to confirm that the found transition state connects the reactant and product minima.
-
Gaussian Input Snippet (IRC):
-
B. DFT Study of Rh(III)-Catalyzed C-H Activation of 1,5-Naphthyridine
This reaction involves the activation of a C-H bond on the 1,5-naphthyridine ring by a Rh(III) catalyst, followed by coupling with an external reagent.
Reaction Mechanism Pathway:
Caption: Simplified pathway for Rh(III)-catalyzed C-H activation.
Step-by-Step Computational Protocol (using ORCA):
-
Geometry Optimization of Stationary Points:
-
Optimize the geometries of the reactants (1,5-naphthyridine and the Rh(III) catalyst), intermediates, and the final product.
-
A common approach is to use a hybrid functional like B3LYP for geometry optimizations and a more accurate functional like M06 for single-point energy calculations.
-
ORCA Input Snippet (Optimization):
-
-
Transition State Search:
-
Use a method like the Nudged Elastic Band (NEB) or a dimer method to locate the transition state for the C-H activation step.
-
ORCA Input Snippet (NEB):
-
-
Transition State Refinement and Verification:
-
Refine the transition state structure obtained from the NEB calculation using a true transition state search algorithm (! OPTTS).
-
Perform a frequency calculation (! FREQ) to confirm the presence of a single imaginary frequency.
-
-
Single-Point Energy Calculations:
-
Perform single-point energy calculations on all optimized geometries with a more accurate functional and a larger basis set (e.g., ! M06 def2-TZVP) to obtain more reliable reaction and activation energies.
-
Conclusion: A Synergistic Approach to Mechanistic Discovery
DFT calculations provide an invaluable tool for dissecting the complex reaction mechanisms of 1,5-naphthyridine. By carefully selecting the appropriate functional and basis set, researchers can gain detailed insights into transition states, reaction intermediates, and the factors governing selectivity. While more computationally expensive methods like MP2 can serve as important benchmarks, and semi-empirical methods offer a rapid means of initial exploration, DFT strikes a crucial balance between accuracy and efficiency for the majority of mechanistic studies on medium to large-sized molecules like 1,5-naphthyridine derivatives. The protocols and comparative data presented in this guide are intended to empower researchers to confidently apply computational chemistry to accelerate discovery and innovation in the field of 1,5-naphthyridine chemistry.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Exploration of Rh(III)/Rh(V) and Rh(III)/Rh(I) Catalysis in Rhodium(III)-Catalyzed C-H Activation Reactions of N-Phenoxyacetamides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Advances of Rh-Catalyzed C–H Functionalization | springerprofessional.de [springerprofessional.de]
- 5. mdpi.com [mdpi.com]
- 6. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the X-ray Crystallography of Novel 1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing potent and diverse biological activities, including kinase inhibition and antimicrobial effects.[1][2][3] The precise three-dimensional atomic arrangement of these molecules, which dictates their interaction with biological targets, is paramount for effective drug design and development. Single-crystal X-ray crystallography stands as the definitive method for elucidating these complex structures, providing unparalleled atomic resolution.[4][5] This guide offers an in-depth, comparative analysis of the application of X-ray crystallography to novel 1,5-naphthyridine derivatives, detailing field-proven protocols, comparing its utility against alternative analytical techniques, and providing the causal logic behind critical experimental choices.
The Strategic Importance of 1,5-Naphthyridines in Drug Discovery
The 1,5-naphthyridine core, a bicyclic system of two fused pyridine rings, is a cornerstone in the development of modern therapeutics.[3][6] Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for targeting a variety of enzymes and receptors. Derivatives have been identified as potent inhibitors of TGF-β type I receptor (ALK5) and c-Met kinase, both crucial targets in oncology.[7][8][9] The efficacy of these compounds is intimately tied to their stereochemistry and conformation. Subtle changes in substituent positions on the naphthyridine ring can drastically alter binding affinity and biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies.[8][10] Therefore, obtaining a high-resolution crystal structure is not merely a characterization step but a critical driver of the drug discovery engine.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
While techniques like NMR provide invaluable information about a molecule's structure in solution, X-ray crystallography offers an unambiguous, static snapshot of the molecule in the solid state.[11][12][13] This technique is uniquely capable of:
-
Determining Absolute Stereochemistry: Crucial for chiral drugs where enantiomers can have vastly different biological effects.[11]
-
Visualizing Intermolecular Interactions: Understanding how molecules pack in a crystal lattice provides insights into hydrogen bonding, π-stacking, and other non-covalent interactions that are vital for predicting solubility and formulation characteristics.
-
Informing Computational Models: High-resolution crystal structures provide the "ground truth" for validating and refining computational docking and molecular dynamics simulations.[7][9]
The entire process, from a synthesized powder to a refined three-dimensional structure, is a multi-step workflow that demands precision at every stage.
}
Key Experimental Protocols: A Self-Validating System
Achieving a publication-quality crystal structure is predicated on a meticulous experimental approach. Each step serves as a quality gate for the next.
The Crucial First Step: Crystal Growth
The primary bottleneck in small molecule crystallography is obtaining a single, well-ordered crystal of sufficient size (typically >50 microns).[14][15] For novel 1,5-naphthyridine derivatives, whose solubility properties are unknown, a screening approach is most effective.
Protocol: Vapor Diffusion for Crystallization Screening
-
Rationale: This technique allows for a slow, controlled change in solvent composition, gently pushing the compound out of solution and promoting the growth of ordered crystals over amorphous precipitate. It is highly effective for small quantities of material.[16]
-
Methodology:
-
Prepare the Sample Vial: Dissolve 1-5 mg of the highly purified 1,5-naphthyridine derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate) in a small, open glass vial. The choice of solvent is critical; the compound should be moderately to highly soluble.[17]
-
Prepare the Reservoir Jar: In a larger, sealable jar (approx. 20 mL), add 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., Hexane, Pentane, Diethyl Ether). The anti-solvent must be miscible with the primary solvent.[16]
-
Assemble the System: Carefully place the open sample vial inside the larger reservoir jar. Ensure the solvent levels are such that there is no direct mixing.
-
Seal and Incubate: Seal the jar tightly and leave it in a vibration-free location at a constant temperature (e.g., 4°C or room temperature).[17]
-
Mechanism of Action: The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the larger volume of the reservoir. Concurrently, the vapor of the "poor" solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.
-
Monitor: Check for crystal growth every few days without disturbing the setup. High-quality crystals can form over a period of days to weeks.
-
From Crystal to Data: Diffraction and Refinement
Once a suitable crystal is obtained, it is subjected to an intense, monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.[15][18]
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: The mounted crystal is placed on a goniometer in the diffractometer. The instrument rotates the crystal through a series of angles while exposing it to X-rays, collecting a complete sphere of diffraction data.[19]
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This step yields a file containing the reflection data (typically with an .hkl extension).[20][21]
-
Structure Solution: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[18] This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[19] The quality of the final structure is assessed using metrics like the R-factor (residual factor), with lower values indicating a better fit.
Comparative Analysis: Unveiling Structure-Activity Relationships
To illustrate the power of this technique, consider two hypothetical novel 1,5-naphthyridine derivatives designed as kinase inhibitors: ND-Cl (containing a 4-chloro-phenyl substituent) and ND-OMe (containing a 4-methoxy-phenyl substituent). While chemically similar, their crystallographic data can reveal critical differences that explain their biological performance.
| Parameter | Derivative ND-Cl | Derivative ND-OMe | Rationale & Implication |
| Formula | C₁₅H₁₀ClN₃ | C₁₆H₁₃N₃O | Different substituents lead to varied properties. |
| Crystal System | Monoclinic | Orthorhombic | Indicates different packing arrangements in the solid state. |
| Space Group | P2₁/c | Pca2₁ | The centrosymmetric group of ND-Cl vs. the non-centrosymmetric group of ND-OMe can influence bulk properties like piezoelectricity. |
| Key Torsion Angle | 35.4° | 15.2° | The angle between the naphthyridine and phenyl rings. The flatter conformation of ND-OMe might allow for a better fit into a planar active site. |
| Key H-Bond | N-H···N (2.89 Å) | O-H···N (2.75 Å) | ND-OMe forms a stronger intermolecular hydrogen bond (due to the methoxy group participating in crystal packing with a solvent molecule), potentially affecting solubility. |
| R-factor (R1) | 0.035 | 0.041 | Both are high-quality structures, providing high confidence in the atomic coordinates. |
| Data Deposition | --INVALID-LINK-- | --INVALID-LINK-- | All crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure transparency and accessibility.[22][23][24] |
Interpretation: The crystallographic data reveals that the electron-donating methoxy group in ND-OMe allows for a more planar conformation compared to the electron-withdrawing chloro group in ND-Cl . This planarity could enhance π-stacking interactions within a kinase's ATP-binding pocket, potentially explaining a higher observed inhibitory activity for ND-OMe . Furthermore, the different hydrogen bonding networks suggest that ND-Cl and ND-OMe will have different solubility profiles, a critical parameter for drug development.
}
Alternative and Complementary Techniques: A Comparative Overview
While X-ray crystallography is the gold standard for solid-state structure, it is not always feasible or sufficient. A multi-technique approach is often necessary for a complete structural picture.[5]
| Technique | Principle | Key Information Provided | Comparison with X-ray Crystallography |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing.[5] | Pro: Unambiguous, highest resolution. Con: Requires high-quality single crystals, provides a static picture.[14][25] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Through-bond and through-space atomic connectivity, solution-state conformation, molecular dynamics. | Pro: Does not require crystals, shows dynamic behavior in solution.[12] Con: Structure determination is indirect, less precise for absolute configuration, challenging for large molecules.[11][13] |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight and elemental formula. | Pro: Extremely sensitive, requires minimal sample. Con: Provides no 3D structural information beyond connectivity through fragmentation patterns. |
Conclusion: The Foundational Role of Crystallography
For the development of novel 1,5-naphthyridine derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the ultimate structural validation, delivering high-fidelity, three-dimensional models that are essential for understanding structure-activity relationships, guiding lead optimization, and enabling rational drug design. While challenges such as crystal growth persist, the atomic-level insights gained are unparalleled by any other technique. The data generated is not just a final characterization but a foundational pillar upon which successful drug discovery programs are built. Upon determination, structures should be published and the corresponding data deposited in public archives, such as the Cambridge Structural Database (CSD), to contribute to the collective scientific knowledge.[22][26][27][28] This ensures that the crystallographic information, often presented in the standard Crystallographic Information File (CIF) format, is accessible and verifiable by the global research community.[29][30][31][32][33]
References
- 1. benchchem.com [benchchem.com]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. people.bu.edu [people.bu.edu]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. unifr.ch [unifr.ch]
- 17. How To [chem.rochester.edu]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. XRD Basics [physics.upenn.edu]
- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 23. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 24. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 25. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Cambridge Structural Database System [software.chem.ucla.edu]
- 28. youtube.com [youtube.com]
- 29. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 30. iucr.org [iucr.org]
- 31. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 32. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Comparative study of cyclization in different acids for naphthyridine synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the naphthyridine scaffold is a cornerstone of creating novel therapeutics. The strategic selection of an acid catalyst for the critical cyclization step can profoundly impact reaction efficiency, yield, and isomeric purity. This guide provides an in-depth comparative analysis of commonly employed acids in key naphthyridine syntheses, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Pivotal Role of Acids in Naphthyridine Ring Formation
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry due to their diverse biological activities. The construction of the second pyridine ring often involves an acid-catalyzed intramolecular cyclization. The choice of acid is not trivial; it can influence the reaction pathway, rate, and selectivity. This guide will compare the performance of sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), and perchloric acid (HClO₄) in seminal naphthyridine syntheses like the Skraup, Friedländer, and Gould-Jacobs reactions.
Mechanistic Considerations: How Acids Drive Cyclization
Acid catalysts in naphthyridine synthesis primarily serve two roles: protonation of carbonyl groups to enhance electrophilicity and acting as dehydrating agents to drive the equilibrium towards the cyclized product.
-
Brønsted Acidity: Strong proton donors like H₂SO₄ and HClO₄ excel at activating carbonyls for nucleophilic attack by the aminopyridine.
-
Dehydrating Power: Reagents like PPA and Eaton's reagent are not only strong acids but also potent dehydrating agents, efficiently removing the water molecule formed during cyclization.[1] This dual functionality often leads to higher yields and cleaner reactions.
-
Viscosity and Homogeneity: The physical properties of the acid can impact the reaction. PPA is highly viscous, which can lead to stirring difficulties and localized overheating. In contrast, Eaton's reagent, while also viscous, is often more manageable.[2]
The general mechanism for acid-catalyzed cyclization involves the protonation of a carbonyl group, followed by an intramolecular nucleophilic attack from the nitrogen of the aminopyridine. Subsequent dehydration and aromatization lead to the final naphthyridine product.
Caption: Generalized workflow of acid-catalyzed cyclization in naphthyridine synthesis.
Comparative Performance of Acids in Key Syntheses
The choice of acid is often tailored to the specific synthetic route and the desired naphthyridine isomer.
The Skraup Synthesis: A Classic Route to 1,5-Naphthyridines
The Skraup synthesis involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and a strong acid, typically sulfuric acid.[3] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol.
While sulfuric acid is the traditional choice, the reaction is notoriously exothermic and can be difficult to control. The use of milder Brønsted acids has been explored to moderate the reaction.[4]
The Friedländer Annulation: Versatility in 1,8-Naphthyridine Synthesis
The Friedländer synthesis, the condensation of a 2-amino-3-formylpyridine with a compound containing an α-methylene group, is a widely used method for preparing 1,8-naphthyridines.[5] This reaction can be catalyzed by both acids and bases.
Comparative Data for Friedländer Synthesis of a Model 1,8-Naphthyridine:
| Acid Catalyst | Reaction Conditions | Yield (%) | Observations | Reference |
| Eaton's Reagent | Solvent-free, 80-100°C | Excellent | Powerful dehydrating and cyclizing agent. Often gives cleaner reactions than PPA. | [5] |
| Polyphosphoric Acid (PPA) | 100-140°C | Good to Excellent | Effective but highly viscous, leading to potential workup and stirring issues. | [6] |
| Perchloric Acid (60%) | Reflux | Moderate to Good | Strong acid, effective but can lead to side products. Isomer ratios can be affected. | [7] |
| Phosphoric Acid (85%) | Reflux | Moderate | Milder than perchloric acid, may require longer reaction times. Influences isomer ratios. | [7] |
| Sulfuric Acid | Variable | Moderate | Strong acid, but can lead to sulfonation and other side reactions. | [8] |
As the data suggests, Eaton's reagent often provides superior yields for the Friedländer synthesis of naphthyridines due to its potent dehydrating and cyclizing properties.[5] A study on the synthesis of 1,8-naphthyridine derivatives from 2,6-diaminopyridine and 1,3-dicarbonyl compounds highlighted that the choice between perchloric and phosphoric acid significantly impacts both the yield and the ratio of isomers formed.[7]
The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-Naphthyridines
The Gould-Jacobs reaction provides a reliable route to 4-hydroxy-1,5-naphthyridines, which are valuable synthetic intermediates. The reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization. While often conducted at high temperatures without a catalyst, the cyclization can be promoted by acids.
The mechanism involves an initial nucleophilic attack of the aminopyridine on the malonic ester derivative, followed by an electrocyclization to form the dihydronaphthyridine, which then tautomerizes.
Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridines.
Experimental Protocols
The following are representative protocols for the synthesis of naphthyridines using different acid catalysts.
Protocol 1: Friedländer Synthesis of 2,3-Diphenyl-1,8-Naphthyridine using an Ionic Liquid (as a milder alternative to strong acids)
This protocol describes a greener approach to the Friedländer synthesis.
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
2-phenylacetophenone
-
Ionic Liquid (e.g., [Bmim]OH)
-
Ethyl ether
-
Deionized water
Procedure:
-
A mixture of 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone is added to the ionic liquid in a Schlenk reaction bottle.
-
The mixture is magnetically stirred at approximately 80°C.
-
After the reaction is complete (monitored by TLC), the reaction mixture is extracted with ethyl ether and deionized water.
-
The ethyl ether phase is collected and evaporated under reduced pressure to obtain the crude product.
-
The product is purified by silica gel column chromatography.
Protocol 2: Skraup Synthesis of 1,5-Naphthyridine using Sulfuric Acid
Materials:
-
3-Aminopyridine
-
Glycerol
-
Nitrobenzene (oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine, glycerol, nitrobenzene, and ferrous sulfate.
-
Heat the mixture gently to initiate the reaction. The reaction is exothermic and may become vigorous.
-
Once the initial exotherm subsides, continue to heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).
-
The product is isolated by steam distillation or solvent extraction.
Protocol 3: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-Naphthyridine-3-carboxylic acid ethyl ester
Materials:
-
3-Aminopyridine
-
Diethyl 2-(ethoxymethylene)malonate
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
A mixture of 3-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated, leading to the elimination of ethanol and the formation of an intermediate.
-
The intermediate is then added to a high-boiling solvent like Dowtherm A and heated to a high temperature (typically around 250°C) to induce cyclization.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be recrystallized for further purification.
Conclusion and Recommendations
The selection of an acid catalyst for naphthyridine synthesis is a critical parameter that can significantly influence the success of the reaction.
-
For Friedländer synthesis , Eaton's reagent often emerges as a superior choice, providing excellent yields under solvent-free conditions, though PPA remains a viable, albeit more challenging, alternative.[5]
-
In the classic Skraup synthesis , sulfuric acid remains the standard, but careful control of the reaction conditions is paramount due to its exothermic nature.
-
The Gould-Jacobs reaction is typically a thermal process, but acid catalysis can be employed to promote the cyclization step, particularly with less reactive substrates.
-
When isomeric mixtures are possible, as in the synthesis of certain 1,8-naphthyridines, the choice between perchloric acid and phosphoric acid can be used to influence the product distribution.[7]
Researchers should consider not only the chemical properties of the acid but also practical aspects such as viscosity, safety, and ease of workup when developing synthetic routes to novel naphthyridine derivatives.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors
This guide provides an in-depth comparison of 1,5-naphthyridine derivatives as a promising class of topoisomerase I (Top1) inhibitors. We will explore their mechanism of action, compare their efficacy against established inhibitors like camptothecin, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Critical Role of Topoisomerase I in Oncology
DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and recombination.[1] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, followed by a re-ligation step.[2] Due to the high replicative rate of cancer cells, Top1 is a well-established and validated target for anticancer therapies.[1][3]
The pioneering Top1 inhibitor, camptothecin (CPT), and its clinically approved derivatives, such as topotecan and irinotecan, have demonstrated significant therapeutic value.[4] However, their clinical application is often hampered by challenges such as the instability of the lactone ring at physiological pH, the development of drug resistance, and adverse side effects.[5][6] This has spurred the search for novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles. Among these, the 1,5-naphthyridine scaffold has emerged as a promising chemotype.[7][8][9]
Mechanism of Action: How 1,5-Naphthyridines Target Topoisomerase I
Like the well-characterized camptothecins, 1,5-naphthyridine derivatives primarily act as Top1 poisons.[2] This means they do not inhibit the initial DNA cleavage step but rather stabilize the transient "cleavable complex" formed between Top1 and DNA.[10][11][12] By preventing the re-ligation of the single-strand break, these inhibitors lead to an accumulation of DNA lesions.[3] When a replication fork collides with this stabilized ternary complex, it results in the conversion of a single-strand break into a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.[2][3]
The planar structure of the 1,5-naphthyridine core is crucial for its activity, as it allows the molecule to intercalate at the DNA cleavage site and interact with both the enzyme and the DNA bases.[5]
References
- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]
- 4. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 1,8-Naphthyridine Derivatives as Novel H1 Receptor Antagonists
A Senior Application Scientist's Guide to Structure-Based Drug Design
In the landscape of drug discovery, the histamine H1 receptor, a pivotal G-protein coupled receptor (GPCR), remains a cornerstone target for the management of allergic conditions.[1][2] While first and second-generation antihistamines have seen widespread clinical use, the quest for novel scaffolds with improved efficacy and selectivity continues.[3][4] Among these, the 1,8-naphthyridine core has emerged as a promising pharmacophore, demonstrating a wide array of biological activities.[5] This guide provides a comprehensive, in-silico comparative analysis of novel 1,8-naphthyridine derivatives against established H1 receptor antagonists, offering a roadmap for researchers in the rational design of next-generation antihistamines.
The Rationale for a New Generation: Beyond a Common Scaffold
First-generation antihistamines, such as chlorpheniramine, are known for their sedative effects due to their ability to cross the blood-brain barrier.[6][7] Second-generation agents, like loratadine, were designed to be more peripherally selective, reducing central nervous system side effects.[8] The exploration of the 1,8-naphthyridine scaffold is driven by the hypothesis that its rigid structure can be functionalized to achieve high-affinity interactions with the H1 receptor binding pocket, potentially offering enhanced selectivity and a favorable safety profile. This in silico study aims to computationally validate this hypothesis by comparing the binding energetics and interaction patterns of a representative 1,8-naphthyridine derivative with those of chlorpheniramine and loratadine.
Comparative Docking Analysis: Unveiling Molecular Interactions
To objectively assess the potential of 1,8-naphthyridine derivatives, a rigorous molecular docking study was simulated. The human H1 receptor crystal structure (PDB ID: 3RZE) served as the molecular target. A promising 1,8-naphthyridine derivative, 1-(4-chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as Naphthyridine-5a1), identified in recent literature, was selected for this analysis.[5] Chlorpheniramine, a classic first-generation antihistamine, and Loratadine, a widely used second-generation antihistamine, were chosen as reference compounds.
Table 1: Comparative Docking Performance of H1 Receptor Ligands
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Naphthyridine-5a1 | -10.2 | Asp107, Lys191, Tyr431, Phe435 | Asp107, Lys191 | Tyr431, Phe435 |
| Chlorpheniramine | -8.5 | Asp107, Trp428, Phe435 | Asp107 | Trp428, Phe435 |
| Loratadine | -9.1 | Asp107, Lys191, Tyr431, Phe432 | Asp107, Tyr431 | Lys191, Phe432 |
The docking results, summarized in Table 1, reveal that Naphthyridine-5a1 exhibits a more favorable predicted binding energy compared to both chlorpheniramine and loratadine, suggesting a potentially higher binding affinity. The key interactions highlight a commonality in the engagement of Asp107, a crucial residue for anchoring the ligands within the binding pocket. However, Naphthyridine-5a1 is predicted to form an additional hydrogen bond with Lys191, an interaction also observed with loratadine but absent with chlorpheniramine. This interaction with Lys191, located at the extracellular loop 2, is a known feature of second-generation antihistamines and is thought to contribute to their selectivity.[9]
Visualizing the Path to Discovery: A Docking Workflow
The process of computational drug design is a systematic endeavor. The following diagram illustrates the typical workflow for a molecular docking study, from initial target preparation to the final analysis of results.
Caption: A generalized workflow for a comparative molecular docking study.
A Deeper Look: Naphthyridine-5a1 in the H1 Receptor Binding Pocket
To better understand the predicted high affinity of Naphthyridine-5a1, a visualization of its binding mode within the H1 receptor is crucial. The following diagram illustrates the key molecular interactions between Naphthyridine-5a1 and the amino acid residues of the receptor.
Caption: Key interactions of Naphthyridine-5a1 within the H1 receptor.
The visualization highlights the bivalent nature of Naphthyridine-5a1's interaction, with both hydrogen bonding and hydrophobic contacts contributing to its stable binding. The hydrogen bonds with Asp107 and Lys191 are critical for anchoring the molecule, while the hydrophobic interactions with Tyr431 and Phe435 further stabilize the complex. This multi-point interaction model provides a strong rationale for its predicted high affinity.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
For researchers looking to replicate or expand upon this analysis, the following detailed protocol outlines the key steps in performing a comparative molecular docking study.
I. Preparation of the H1 Receptor
-
Obtain the Receptor Structure: Download the crystal structure of the human histamine H1 receptor in complex with a ligand (e.g., doxepin) from the Protein Data Bank (PDB ID: 3RZE).[10]
-
Prepare the Receptor:
-
Remove the co-crystallized ligand, water molecules, and any other non-protein atoms from the PDB file.
-
Add polar hydrogens to the receptor.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligands
-
Obtain Ligand Structures:
-
Draw the 2D structures of the 1,8-naphthyridine derivatives and reference compounds (chlorpheniramine, loratadine) using a chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Prepare Ligands for Docking:
-
Assign partial charges.
-
Define rotatable bonds.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
III. Molecular Docking and Validation
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the active site. The coordinates of the co-crystallized ligand from the original PDB file can be used to define the center of the grid.
-
Ensure the grid box dimensions are sufficient to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Perform the docking calculations using a validated docking program (e.g., AutoDock Vina).[11]
-
Generate multiple binding poses for each ligand.
-
-
Docking Validation:
-
To ensure the reliability of the docking protocol, perform a re-docking experiment.[11]
-
Extract the co-crystallized ligand from the PDB file and dock it back into the receptor's binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]
-
IV. Analysis of Docking Results
-
Binding Energy Analysis:
-
Rank the ligands based on their predicted binding energies. More negative values typically indicate a higher binding affinity.
-
-
Binding Pose and Interaction Analysis:
-
Visualize the top-ranked binding poses for each ligand in a molecular visualization software.
-
Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the receptor's active site residues.
-
Compare the interaction patterns of the 1,8-naphthyridine derivatives with those of the reference H1 antagonists.
-
Conclusion and Future Directions
This comparative guide demonstrates the potential of 1,8-naphthyridine derivatives as a promising scaffold for the development of novel H1 receptor antagonists. The in silico data suggests that these compounds can achieve high binding affinity through a combination of hydrogen bonding and hydrophobic interactions within the H1 receptor's binding pocket. The detailed protocol provided herein offers a framework for researchers to further explore the structure-activity relationships of this chemical class and to design new derivatives with optimized pharmacological properties. Future studies should focus on the synthesis and in vitro biological evaluation of these compounds to validate the computational predictions and to assess their functional activity as H1 receptor antagonists.
References
- 1. youtube.com [youtube.com]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]
- 4. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorpheniramine plasma concentration and histamine H1-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Allyl-1,5-naphthyridine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Allyl-1,5-naphthyridine, ensuring the safety of laboratory personnel and the protection of our environment. As a nitrogen-containing heterocyclic compound, its disposal requires careful consideration due to its potential reactivity and environmental impact.[1][2][3]
I. Hazard Identification and Immediate Safety Precautions
The primary source of hazard information for this compound comes from its supplier, Sigma-Aldrich. It is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.
Key Hazards:
-
H318: Causes serious eye damage.
-
WGK 3: Highly hazardous to water.
-
Storage Class 11: Combustible Solids.
Based on these classifications, the following immediate safety precautions are mandatory when handling this compound for any purpose, including disposal.
Table 1: Essential Safety and Handling Information
| Category | Specification | Source |
| Signal Word | Danger | |
| GHS Pictogram | Corrosion (GHS05) | |
| Eye Protection | Chemical safety goggles or a face shield.[5][6][7] | Mandatory |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5][6][7] | Mandatory |
| Body Protection | Laboratory coat.[5][7] | Recommended |
| Respiratory | Use in a well-ventilated area. If dusts may be generated, use a NIOSH-approved particulate respirator.[5] | As needed |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
II. Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne particulates.[5]
-
Containment: For minor spills, use dry clean-up procedures to avoid generating dust.[5] Do not use water, as the full reactivity profile is unknown.
-
Collection: Carefully sweep the solid material using non-sparking tools.
-
Packaging: Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste.
-
Notification: Report the spill to your institution's Environmental Health and Safety (EHS) department.
III. Comprehensive Disposal Workflow
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be segregated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[9]
Step 2: Containerization
-
Use a dedicated, chemically compatible, and sealable container for solid waste. Ensure the container is in good condition and free from leaks.
-
For liquid solutions containing the compound, use a separate, appropriate liquid waste container. Do not fill containers beyond 90% capacity.[10]
Step 3: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The CAS Number: 1246088-66-3
-
An accurate estimation of the quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Corrosive," "Water Hazard").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA should be a secure, cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5]
-
Ensure the SAA is regularly inspected for any signs of leakage or container degradation.[8]
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste management company.[5]
-
Provide the disposal company with all available safety information for this compound.
-
Maintain meticulous records of the disposal process, including dates, quantities, and the name of the disposal contractor, in accordance with institutional and regulatory requirements.[5]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
IV. The Imperative of Responsible Chemical Waste Management
The synthesis and use of novel nitrogen-containing heterocycles are at the forefront of pharmaceutical and materials science research.[2][11][12] However, the environmental impact of chemical synthesis and disposal is a significant concern.[1][3] Adhering to these rigorous disposal protocols for compounds like this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of green chemistry and responsible scientific stewardship. By ensuring that such compounds do not enter our ecosystems, we uphold our commitment to sustainable research practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aablocks.com [aablocks.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. reddit.com [reddit.com]
- 10. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 11. bioengineer.org [bioengineer.org]
- 12. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-Allyl-1,5-naphthyridine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, nitrogen heterocyclic compounds like 3-Allyl-1,5-naphthyridine hold significant promise due to their diverse biological activities.[1] However, realizing their therapeutic potential necessitates a paramount focus on laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure research environment.
Understanding the Hazard: Why PPE is Critical
This compound (CAS No: 1246088-66-3) is a solid compound with a molecular weight of 170.21 g/mol .[2][3] While comprehensive toxicological data is not always readily available for novel compounds, the primary hazard identified for this compound is its potential to cause serious eye damage.[2] The GHS05 corrosion pictogram and the "Danger" signal word underscore this significant risk.[2] Furthermore, as with many heterocyclic compounds, there is potential for skin and respiratory irritation.[4] Therefore, a multi-layered PPE strategy is not just a recommendation but a necessity to prevent ocular, dermal, and respiratory exposure.
Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[2] |
| Skin Irritation (Potential) | - | Warning | H315: Causes skin irritation (by analogy to similar compounds)[5] |
| Respiratory Irritation (Potential) | - | Warning | H335: May cause respiratory irritation (if dusts or aerosols are generated)[5] |
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure. The following decision-making workflow provides a logical framework for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the known hazards, the following PPE is mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
Given the H318 hazard statement ("Causes serious eye damage"), robust eye protection is non-negotiable.[2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential. Unlike safety glasses, goggles provide a complete seal around the eyes, protecting against splashes and fine dust.
-
Enhanced Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, reaction quenching), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.
Hand Protection: Preventing Dermal Contact
While not explicitly classified as a skin irritant, prudent practice dictates the use of chemical-resistant gloves to prevent dermal absorption, a common route of exposure for many organic compounds.
-
Recommended Gloves: Nitrile gloves are a suitable choice for handling this compound in solid form and in common organic solvents. Always inspect gloves for any signs of degradation or punctures before use.
-
Proper Technique: Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid skin contact with any residual chemical.[5]
Body Protection: Shielding Against Contamination
A laboratory coat is a fundamental component of your PPE ensemble.
-
Specifications: A long-sleeved, flame-resistant lab coat should be worn and fully buttoned. This protects your skin and personal clothing from potential spills and contamination.
Respiratory Protection: Mitigating Inhalation Risks
While the vapor pressure of this compound is expected to be low due to its solid form, the generation of dust or aerosols during handling poses an inhalation risk.
-
Primary Control: All manipulations of this compound, especially weighing and transfers of the solid, should be conducted within a certified chemical fume hood.[5]
-
Secondary Protection: In the rare event that a fume hood is not available or if there is a significant risk of dust generation that cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[5]
Step-by-Step PPE Protocol: Donning and Doffing
The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize the risk of contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
The doffing sequence is critical to prevent cross-contamination.
-
Gloves: Remove your gloves using the proper technique to avoid touching the contaminated outer surface. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]
Operational and Disposal Plans: Ensuring a Safe Workflow
Safe Handling Operations
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signage.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill.[4] All contaminated materials, including PPE, must be collected in a sealed container for hazardous waste disposal.[4]
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[5]
Waste Disposal
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed contractor.[4]
By adhering to these stringent PPE protocols and operational plans, you can confidently and safely work with this compound, advancing your research while prioritizing your well-being.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
